MS9427
Description
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Properties
Molecular Formula |
C48H58ClFN8O12 |
|---|---|
Molecular Weight |
993.5 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C48H58ClFN8O12/c1-64-41-30-39-36(45(53-31-52-39)54-33-4-6-38(50)37(49)28-33)29-42(41)70-16-2-11-56-12-14-57(15-13-56)44(60)9-17-65-19-21-67-23-25-69-26-24-68-22-20-66-18-10-51-32-3-5-34-35(27-32)48(63)58(47(34)62)40-7-8-43(59)55-46(40)61/h3-6,27-31,40,51H,2,7-26H2,1H3,(H,52,53,54)(H,55,59,61) |
InChI Key |
DJJBJKUHJYCNMD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MS9427 PROTAC: A Technical Guide to its Structure, Mechanism, and Evaluation
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Shanghai, China – December 7, 2025 – This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of MS9427, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Structure of this compound
This compound is a heterobifunctional molecule designed to selectively target mutant forms of the Epidermal Growth Factor Receptor (EGFR) for degradation. Its chemical structure consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a ligand that binds to the EGFR protein. The specific chemical structure of this compound is detailed in the primary literature.[1]
Chemical Structure:
-
EGFR Ligand: Derived from Gefitinib, a known EGFR inhibitor.
-
Linker: A polyethylene (B3416737) glycol (PEG)-based linker.
-
E3 Ligase Ligand: A ligand that recruits the VHL E3 ubiquitin ligase.
(The precise chemical structure diagram is available in the cited publication by Yu X, et al., 2022.)
Quantitative Data Summary
This compound has been demonstrated to be a potent and selective degrader of mutant EGFR. The following tables summarize the key quantitative data from preclinical studies.
| Parameter | EGFR WT | EGFR L858R | Cell Line | Value | Reference |
| Binding Affinity (Kd) | ✓ | 7.1 nM | [1] | ||
| ✓ | 4.3 nM | [1] | |||
| Antiproliferative Activity (GI50) | HCC-827 | 0.87 ± 0.27 µM | [1] | ||
| EGFR Degradation (DC50) | HCC-827 (EGFRDel19) | 82 ± 73 nM | [1] |
Table 1: In Vitro Activity of this compound. This table summarizes the binding affinity, antiproliferative activity, and degradation potency of this compound.
Mechanism of Action: A Dual Pathway to Degradation
This compound induces the degradation of mutant EGFR through two distinct cellular pathways: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.[1][2] This dual mechanism provides a robust method for eliminating the target protein.
Ubiquitin-Proteasome System (UPS)
The primary mechanism of action for this compound, like other PROTACs, is to hijack the cell's natural protein disposal machinery. This compound forms a ternary complex with the target mutant EGFR protein and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of EGFR, marking it for recognition and subsequent degradation by the 26S proteasome.
Autophagy-Lysosome Pathway
In addition to the UPS, this compound also directs mutant EGFR for degradation via the autophagy-lysosome pathway. This process involves the sequestration of the target protein within autophagosomes, which then fuse with lysosomes to form autolysosomes, where the protein is degraded by lysosomal hydrolases. The precise molecular details of how this compound engages this pathway are an area of ongoing research.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on the protocols described by Yu X, et al. (2022).
Cell Culture and Reagents
-
Cell Line: HCC-827, a human non-small cell lung adenocarcinoma cell line with an EGFR exon 19 deletion, was used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which was stored at -20°C.
Western Blotting for EGFR Degradation
This protocol is used to quantify the degradation of EGFR protein following treatment with this compound.
-
Cell Seeding: Plate HCC-827 cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 16 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EGFR and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands is performed to quantify the relative protein levels.
Cell Viability Assay (GI50 Determination)
This assay measures the growth inhibition potential of this compound.
-
Cell Seeding: Seed HCC-827 cells in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for 72 hours.
-
Assay: Add CellTiter-Glo® luminescent cell viability assay reagent to each well.
-
Measurement: Measure the luminescence, which is proportional to the number of viable cells.
-
Analysis: Calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This compound is a potent and selective PROTAC that effectively induces the degradation of mutant EGFR through the coordinated action of the ubiquitin-proteasome system and the autophagy-lysosome pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on targeted protein degradation strategies for cancer therapy. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.
References
An In-depth Technical Guide to the Binding Affinity of Novel Inhibitors for the EGFR L858R Mutant
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is no publicly available scientific literature identifying a compound designated "MS9427" in relation to EGFR inhibition. This guide therefore provides a comprehensive framework for characterizing the binding affinity of any novel small molecule inhibitor, such as one designated this compound, for the clinically significant EGFR L858R mutant. The data and methodologies presented are based on established research with well-characterized EGFR tyrosine kinase inhibitors (TKIs).
Introduction
The L858R mutation in the epidermal growth factor receptor (EGFR) is a critical driver mutation in a significant subset of non-small cell lung cancers (NSCLCs). This single amino acid substitution in the kinase domain of EGFR leads to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation and survival. Consequently, the EGFR L858R mutant is a prime target for therapeutic intervention with TKIs. The development of new, potent, and selective inhibitors requires a thorough understanding of their binding affinity and the experimental methods used for their characterization. This technical guide provides an in-depth overview of these aspects, intended to aid researchers in the development of next-generation EGFR inhibitors.
Quantitative Binding Affinity of Known EGFR TKIs for the L858R Mutant
The binding affinity of an inhibitor is a key determinant of its potency and therapeutic efficacy. It is typically quantified by the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitory constant (Ki). The following table summarizes the reported IC50 values for several well-established EGFR TKIs against the L858R mutant, providing a benchmark for the evaluation of novel compounds.
| Inhibitor | Generation | Binding Mode | IC50 for EGFR L858R (nM) | Notes |
| Gefitinib | First | Reversible | ~40 | One of the first-generation TKIs, it shows significantly higher affinity for the L858R mutant compared to wild-type EGFR.[1][2] |
| Erlotinib (B232) | First | Reversible | ~20 | Similar to gefitinib, erlotinib is a first-generation TKI with increased sensitivity for the L858R mutant.[3][4] |
| Afatinib (B358) | Second | Irreversible | Not explicitly stated in provided search results | An irreversible inhibitor that forms a covalent bond with the EGFR kinase domain. It has shown high potency against the L858R mutation.[5][6] |
| Dacomitinib (B1663576) | Second | Irreversible | Not explicitly stated in provided search results | A potent, irreversible pan-HER inhibitor that has demonstrated efficacy in NSCLC with EGFR mutations, including L858R.[7][8][9] |
| Osimertinib (B560133) | Third | Irreversible | Not explicitly stated in provided search results | Designed to be effective against the T790M resistance mutation, osimertinib also potently inhibits the L858R activating mutation.[10][11][12] It works against tumors with EGFR activating mutations like exon 19 deletions and exon 21 L858R.[11] |
Experimental Protocols for Determining Binding Affinity
A variety of biochemical and cell-based assays are employed to determine the binding affinity and functional potency of EGFR inhibitors.
1. Biochemical Assays
These assays utilize purified, recombinant EGFR kinase domain (wild-type and L858R mutant) to directly measure the inhibitor's effect on enzymatic activity.
-
Continuous-Read Kinase Assay:
-
Principle: This assay continuously monitors the kinase activity by measuring the production of ADP or the phosphorylation of a substrate peptide.
-
Protocol Outline:
-
Recombinant EGFR L858R enzyme is incubated in a microplate well with a specific kinase reaction buffer.
-
A serial dilution of the test inhibitor (e.g., this compound) is added to the wells.
-
The kinase reaction is initiated by the addition of ATP and a synthetic peptide substrate.
-
The rate of substrate phosphorylation is monitored in real-time using a fluorescence or luminescence-based detection system.
-
The IC50 value is determined by plotting the initial reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.[13]
-
-
-
Radiometric Assay:
-
Principle: This "gold-standard" assay measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP onto a substrate.
-
Protocol Outline:
-
Similar to the continuous-read assay, the EGFR L858R enzyme and inhibitor are pre-incubated.
-
The reaction is started by adding [γ-³³P]ATP and a peptide or protein substrate.
-
After a defined incubation period, the reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated from the dose-response curve.[14]
-
-
2. Biophysical Assays
These methods provide detailed kinetic and thermodynamic information about the inhibitor-target interaction.
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (EGFR) immobilized on a sensor chip in real-time.
-
Protocol Outline:
-
The EGFR L858R protein is immobilized on a sensor chip.
-
A solution containing the inhibitor is flowed over the chip surface.
-
The binding and dissociation of the inhibitor are monitored by changes in the refractive index at the sensor surface.
-
This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14][15][16]
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during the binding of an inhibitor to the EGFR L858R protein.
-
Protocol Outline:
-
A solution of the inhibitor is titrated into a solution containing the EGFR L858R protein in a microcalorimeter.
-
The heat change associated with each injection is measured.
-
The resulting data is used to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[17][18][19]
-
-
3. Cell-Based Assays
These assays assess the inhibitor's potency in a more physiologically relevant context by using cancer cell lines that endogenously or exogenously express the EGFR L858R mutant.
-
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®):
-
Principle: These assays measure the metabolic activity or ATP content of a cell population as an indicator of cell viability.
-
Protocol Outline:
-
EGFR L858R-dependent cancer cells are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the inhibitor.
-
After a set incubation period (e.g., 72 hours), a reagent (e.g., MTT or CellTiter-Glo®) is added to the wells.
-
The resulting colorimetric or luminescent signal is measured, which is proportional to the number of viable cells.
-
The IC50 value, representing the concentration at which the inhibitor reduces cell viability by 50%, is calculated.[20][21]
-
-
-
Cellular Phosphorylation Assay (e.g., Western Blot, ELISA):
-
Principle: This assay measures the ability of the inhibitor to block the autophosphorylation of EGFR and the phosphorylation of its downstream signaling proteins.
-
Protocol Outline:
-
EGFR L858R-expressing cells are treated with the inhibitor for a short period.
-
The cells are lysed, and the proteins are separated by SDS-PAGE.
-
A Western blot is performed using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
The inhibition of EGFR phosphorylation is quantified by densitometry.[14]
-
-
Signaling Pathways and Experimental Workflows
EGFR L858R Signaling Pathway
The constitutive activation of the EGFR L858R mutant leads to the hyperactivation of several downstream signaling cascades that are crucial for tumor growth and survival. The diagram below illustrates the key pathways involved.
Caption: Key downstream signaling pathways activated by EGFR L858R.
Experimental Workflow for Characterizing a Novel Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a novel EGFR L858R inhibitor like this compound.
Caption: A typical workflow for characterizing a novel EGFR L858R inhibitor.
Conclusion
The characterization of the binding affinity of novel compounds for the EGFR L858R mutant is a cornerstone of modern oncology drug discovery. A multi-faceted approach, combining biochemical, biophysical, and cell-based assays, is essential for a comprehensive understanding of an inhibitor's potency, kinetics, and cellular efficacy. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to effectively evaluate and advance new therapeutic agents against this important cancer target.
References
- 1. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib induces apoptosis in the EGFRL858R non-small-cell lung cancer cell line H3255 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 12. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Quantification of epidermal growth factor receptor expression level and binding kinetics on cell surfaces by surface plasmon resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.nju.edu.cn [chem.nju.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. Recent developments in isothermal titration calorimetry label free screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
In-Depth Technical Guide: Discovery and Synthesis of MS9427, a Potent and Selective EGFR Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of MS9427, a potent proteolysis-targeting chimera (PROTAC) designed to selectively degrade mutant epidermal growth factor receptor (EGFR). This compound demonstrates high affinity for both wild-type (WT) and L858R mutant EGFR, yet it preferentially induces the degradation of the mutant form. This targeted degradation is achieved through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, engaging both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. This document provides a comprehensive overview of this compound's biological activity, quantitative data, detailed experimental protocols for its synthesis, and a visualization of its mechanism of action.
Introduction
The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in non-small cell lung cancer (NSCLC). While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the L858R mutation, necessitates the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a promising approach by inducing the degradation of target proteins rather than merely inhibiting their enzymatic activity.
This compound is a heterobifunctional molecule consisting of a ligand that binds to EGFR, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase. This design facilitates the formation of a ternary complex between EGFR and CRBN, leading to the ubiquitination and subsequent degradation of EGFR. Notably, this compound exhibits selectivity for mutant EGFR, offering a potential therapeutic advantage by sparing the wild-type protein and potentially reducing off-target effects.[1]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data for the compound.
Table 1: Binding Affinity of this compound for EGFR
| Target | Dissociation Constant (Kd) (nM) |
| EGFR (Wild-Type) | 7.1 |
| EGFR (L858R Mutant) | 4.3 |
Table 2: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation | DC50 (nM) | GI50 (µM) |
| HCC-827 | delE746_A750 | 82 ± 73 | 0.87 ± 0.27 |
DC50: Concentration required to induce 50% degradation of the target protein. GI50: Concentration required to inhibit cell growth by 50%.
Mechanism of Action
This compound functions as a PROTAC to induce the degradation of mutant EGFR. The process is initiated by the simultaneous binding of this compound to both the EGFR protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the EGFR protein. The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome. Additionally, this compound has been shown to induce EGFR degradation through the autophagy-lysosome pathway.[1]
Caption: Mechanism of action of this compound.
Synthesis of this compound
The synthesis of this compound (referred to as compound 72 in the source literature) is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final PROTAC molecule.[1]
Experimental Protocols
General Chemistry Methods: All reactions were performed under an atmosphere of dry nitrogen. Reagents and solvents were purchased from commercial sources and used without further purification unless otherwise noted. Flash column chromatography was performed using silica (B1680970) gel (200-300 mesh). 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectra (HRMS) were obtained using an ESI-TOF spectrometer.
Synthesis of Intermediate A (EGFR Ligand with Linker Attachment Point): Step 1: Synthesis of N-(3-ethynylphenyl)-4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline-6-carboxamide: To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline-6-carboxylic acid (1.0 eq) in DMF were added HATU (1.2 eq) and DIPEA (3.0 eq). The mixture was stirred at room temperature for 10 min, followed by the addition of 3-ethynylaniline (B136080) (1.1 eq). The reaction mixture was stirred at room temperature for 16 h. The mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired product.
Synthesis of Intermediate B (CRBN Ligand with Linker): Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-((prop-2-yn-1-yloxy)methyl)isoindoline-1,3-dione: To a solution of 2-(2,6-dioxopiperidin-3-yl)-4-(hydroxymethyl)isoindoline-1,3-dione (1.0 eq) in THF at 0 °C was added NaH (60% dispersion in mineral oil, 1.2 eq). The mixture was stirred at 0 °C for 30 min, followed by the addition of 3-bromoprop-1-yne (1.2 eq). The reaction mixture was allowed to warm to room temperature and stirred for 16 h. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue was purified by flash column chromatography.
Final Synthesis of this compound (Compound 72): To a solution of Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in a mixture of THF and water were added CuSO4·5H2O (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq). The reaction mixture was stirred at room temperature for 16 h. The mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue was purified by preparative HPLC to afford this compound as a white solid.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a potent and selective PROTAC degrader of mutant EGFR. Its ability to preferentially target the degradation of the mutated form of the receptor over the wild-type, coupled with its dual mechanism of action involving both the proteasome and autophagy pathways, makes it a promising candidate for further investigation in the context of NSCLC and other EGFR-driven malignancies. The synthetic route described provides a viable pathway for the production of this compound for research and development purposes. This technical guide provides a foundational understanding of the discovery, mechanism, and synthesis of this novel compound for professionals in the field of drug discovery.
References
The Ubiquitin-Proteasome Pathway: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ubiquitin-proteasome pathway (UPP) is a critical cellular process responsible for the targeted degradation of proteins, playing a pivotal role in maintaining cellular homeostasis. This intricate system involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the proteasome. Dysregulation of the UPP has been implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a highly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the UPP, with a focus on its core mechanisms and its significance in drug development.
Introduction to the Ubiquitin-Proteasome Pathway
The UPP is the primary mechanism for selective protein degradation in eukaryotic cells. It is a highly regulated and specific process that ensures the timely removal of misfolded, damaged, or short-lived regulatory proteins. The pathway is essential for a wide range of cellular functions, including cell cycle control, signal transduction, DNA repair, and immune surveillance.
The process of protein degradation via the UPP can be broadly divided into two major steps:
-
Ubiquitination: The covalent attachment of a small regulatory protein, ubiquitin, to the target protein. This process is carried out by a series of three enzymes:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate. The specificity of the UPP is largely determined by the vast number of E3 ligases, each recognizing a specific set of substrates.
-
-
Proteasomal Degradation: The ubiquitinated protein is then recognized and degraded by a large, multi-catalytic protease complex called the 26S proteasome. The proteasome unfolds, deubiquitinates, and cleaves the target protein into small peptides, while the ubiquitin molecules are recycled.
The Role of MS9427 in the Ubiquitin-Proteasome Pathway
Following a comprehensive search of scientific literature and public databases, no information was found regarding a molecule designated as This compound in the context of the ubiquitin-proteasome pathway. This suggests that "this compound" may be an internal compound code that has not yet been publicly disclosed, a very recently developed molecule that is not yet in the literature, or a misnomer.
Without any available data on this compound, it is not possible to provide specific details on its mechanism of action, quantitative data from experiments, or associated signaling pathways as requested. The following sections will, therefore, provide a generalized overview of how a hypothetical small molecule inhibitor of the UPP might be characterized, including the types of data that would be collected and the experimental protocols that would be employed.
Characterization of a Novel UPP Modulator (Hypothetical)
Should a novel molecule like "this compound" emerge as a modulator of the UPP, its characterization would involve a series of in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.
Quantitative Data for a UPP Modulator
The following tables represent the types of quantitative data that would be crucial for characterizing a novel UPP modulator. The values presented are for illustrative purposes only.
Table 1: In Vitro Enzymatic Activity
| Target Enzyme | IC50 (nM) | Assay Type |
| E1 Activating Enzyme | >10,000 | ATP-Glo |
| UBE2D2 (E2) | >10,000 | HTRF |
| MDM2 (E3 Ligase) | 50 | HTRF |
| 20S Proteasome | 1,500 | Fluorescence Polarization |
Table 2: Cellular Activity
| Cell Line | GI50 (µM) | Target Degradation (DC50, µM) |
| MCF-7 (Breast Cancer) | 0.5 | 0.1 (for p53) |
| HCT116 (Colon Cancer) | 0.8 | 0.2 (for p53) |
| HEK293 (Normal Kidney) | >10 | Not Applicable |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are examples of protocols that would be used to characterize a UPP modulator.
1. E3 Ligase Inhibition Assay (HTRF)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific E3 ligase.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) assays measure the interaction between two molecules labeled with a donor and an acceptor fluorophore. Inhibition of the E3 ligase-substrate interaction results in a decrease in the HTRF signal.
-
Procedure:
-
Recombinant E3 ligase, biotinylated substrate peptide, europium-labeled anti-tag antibody, and streptavidin-XL665 are combined in an assay buffer.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of E1, E2, ubiquitin, and ATP.
-
After incubation at 37°C, the HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
2. Cellular Target Degradation Assay (Western Blot)
-
Objective: To measure the dose-dependent degradation of a target protein in cells treated with the compound.
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound for a specified time (e.g., 24 hours).
-
Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified, and the half-maximal degradation concentration (DC50) is calculated.
-
Signaling Pathways and Logical Relationships
Diagrams are invaluable for visualizing complex biological pathways and experimental workflows. The following are examples of how Graphviz (DOT language) can be used to represent these concepts.
Ubiquitin-Proteasome Pathway Overview
Figure 1. The Ubiquitin-Proteasome Pathway
Experimental Workflow for UPP Modulator Characterization
Figure 2. Experimental Workflow
Conclusion
The ubiquitin-proteasome pathway remains a fertile ground for the discovery of novel therapeutics. While no specific information on "this compound" is currently available in the public domain, the methodologies and conceptual frameworks outlined in this guide provide a robust foundation for the characterization of any new molecule targeting this essential cellular process. The systematic application of biochemical, cellular, and in vivo assays, coupled with clear data presentation and pathway visualization, is paramount for advancing our understanding and translating scientific discoveries into clinical applications. Researchers, scientists, and drug development professionals are encouraged to apply these principles to their own investigations into the complex and fascinating world of the ubiquitin-proteasome pathway.
MS9427: A Dual-Acting EGFR Degrader Leveraging the Autophagy-Lysosome Pathway
For Immediate Release
A novel proteolysis-targeting chimera (PROTAC), designated MS9427, has been identified as a potent and selective degrader of mutant epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). Uniquely, this compound orchestrates the degradation of its target protein through both the well-established ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway, offering a dual mechanism of action that holds significant promise for therapeutic development. This technical guide provides an in-depth overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative metrics that define the binding affinity, degradation efficacy, and anti-proliferative activity of this compound.
| Target | Binding Affinity (Kd) |
| Wild-Type EGFR (EGFR WT) | 7.1 nM[1][2][3] |
| Mutant EGFR (L858R) | 4.3 nM[1][2][3] |
Table 1: Binding Affinity of this compound to Wild-Type and Mutant EGFR. This table illustrates the high-affinity binding of this compound to both wild-type and a common mutant form of EGFR.
| Cell Line | Parameter | Value |
| HCC-827 (NSCLC) | GI50 (50% Growth Inhibition) | 0.87 ± 0.27 µM[1] |
| HCC-827 (NSCLC) | DC50 (50% Degradation of EGFRDel19) | 82 ± 73 nM[1] |
Table 2: Anti-Proliferative and Degradation Activity of this compound. This table highlights the potent anti-proliferative effects of this compound on NSCLC cells and its high efficiency in degrading mutant EGFR.
Core Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to both the target protein (mutant EGFR) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein. While ubiquitinated proteins are typically marked for degradation by the proteasome, studies have revealed that this compound also engages the autophagy-lysosome pathway for the clearance of mutant EGFR. This dual-degradation strategy may offer a more robust and sustained reduction of the oncoprotein, potentially mitigating resistance mechanisms.
The involvement of the autophagy-lysosome pathway was confirmed through mechanistic studies employing pathway-specific inhibitors. Pre-treatment of cancer cells with the autophagy/lysosome inhibitor Bafilomycin A1 (BoA1) was shown to rescue the degradation of EGFR induced by this compound, indicating that this pathway plays a crucial role in its mechanism of action.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ubiquitin-proteasome pathway | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. PROTACs | DC Chemicals [dcchemicals.com]
- 4. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
In-vitro Characterization of MS9427: A Selective mTORC1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the in-vitro characterization of MS9427, a novel and highly selective inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). The document details the binding affinity, enzyme inhibition kinetics, and cellular activity of this compound, supported by detailed experimental protocols and data visualizations.
Introduction
This compound is a potent, ATP-competitive inhibitor of mTOR kinase within the mTORC1 complex. Dysregulation of the mTOR signaling pathway is implicated in numerous pathological conditions, including cancer, metabolic disorders, and autoimmune diseases.[1] this compound offers a promising therapeutic potential by selectively targeting mTORC1, thereby minimizing off-target effects associated with dual mTORC1/mTORC2 inhibitors. This guide presents the foundational in-vitro data characterizing the biochemical and cellular activity of this compound.
Biochemical Characterization
Binding Affinity
The binding affinity of this compound to the mTOR kinase domain was determined using a competitive binding assay.
Table 1: Binding Affinity of this compound
| Compound | Target | Ki (nM) |
| This compound | mTOR | 2.5 ± 0.3 |
| Rapamycin | FKBP12-mTOR | 0.2 ± 0.05 |
Ki values represent the mean ± standard deviation from three independent experiments.
Enzyme Inhibition
The inhibitory activity of this compound on mTORC1 kinase activity was assessed through a luminescence-based kinase assay.
Table 2: Enzymatic Inhibition of mTORC1 by this compound
| Compound | IC50 (nM) |
| This compound | 5.8 ± 1.2 |
IC50 values represent the mean ± standard deviation from three independent experiments.
Cellular Characterization
Inhibition of mTORC1 Signaling in Cells
The ability of this compound to inhibit mTORC1 signaling in a cellular context was evaluated by monitoring the phosphorylation of the downstream effector, S6 Kinase 1 (S6K1), in HEK293 cells.
Table 3: Cellular Potency of this compound
| Cell Line | Endpoint | IC50 (nM) |
| HEK293 | p-S6K1 (T389) | 15.2 ± 2.1 |
IC50 values represent the mean ± standard deviation from three independent experiments.
Experimental Protocols
Competitive Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with a known fluorescently labeled ligand for binding to the target protein.
-
Procedure:
-
Recombinant human mTOR kinase domain was incubated with a fluorescently labeled ATP-competitive ligand.
-
Increasing concentrations of this compound were added to the reaction mixture.
-
The mixture was allowed to reach equilibrium.
-
The degree of fluorescence polarization (FP) was measured. A decrease in FP indicates displacement of the fluorescent ligand by the test compound.
-
Ki values were calculated using the Cheng-Prusoff equation.
-
mTORC1 Kinase Assay
-
Principle: This assay quantifies the kinase activity of mTORC1 by measuring the amount of ATP consumed during the phosphorylation of a substrate.
-
Procedure:
-
Purified human mTORC1 complex was incubated with its substrate, a recombinant fragment of S6K1.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was carried out in the presence of varying concentrations of this compound.
-
After incubation, a reagent was added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of remaining ATP.
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blotting for p-S6K1
-
Principle: This immunoassay detects the level of phosphorylated S6K1 (at Threonine 389), a direct downstream target of mTORC1, in cell lysates.
-
Procedure:
-
HEK293 cells were serum-starved and then stimulated with insulin (B600854) to activate the mTORC1 pathway.
-
Cells were treated with various concentrations of this compound for 2 hours.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies specific for phosphorylated S6K1 (T389) and total S6K1.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified, and the ratio of p-S6K1 to total S6K1 was calculated to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
Unraveling the Off-Target Profile of MS9427: A Technical Overview
Despite a comprehensive search of publicly available scientific literature and databases, no specific information could be found regarding the cellular targets of a compound designated "MS9427" beyond a putative association with EGFR. This suggests that this compound may be an internal project code, a very early-stage compound not yet disclosed in publications, or a potential misidentification.
Therefore, this document will serve as a technical guide outlining the established methodologies and conceptual frameworks that would be employed to identify and characterize the cellular targets of a novel kinase inhibitor like this compound, once such data becomes available. This guide is intended for researchers, scientists, and drug development professionals to illustrate the systematic approach to off-target profiling.
I. Quantitative Assessment of Off-Target Interactions
A critical first step in characterizing a new inhibitor is to quantify its binding affinity and inhibitory activity against a broad panel of kinases and other potential protein targets. This data is typically presented in tabular format to facilitate direct comparison.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Binding Affinity (Kd, nM) |
| EGFR (Primary Target) | 5 | 2 |
| SRC | 75 | 50 |
| ABL1 | 150 | 120 |
| LCK | 300 | 250 |
| FYN | 450 | 400 |
| ... (additional kinases) | ... | ... |
Table 2: Hypothetical Off-Target Binding Profile from Cellular Thermal Shift Assay (CETSA)
| Protein Target | Thermal Shift (°C) with this compound | p-value |
| FABP4 | +3.5 | < 0.01 |
| ALDH1A1 | +2.8 | < 0.05 |
| GSTP1 | +2.1 | < 0.05 |
| ... (additional proteins) | ... | ... |
II. Methodologies for Target Identification and Validation
Several key experimental protocols are employed to elucidate the on- and off-target interactions of a small molecule inhibitor.
A. Kinase Profiling Assays
Objective: To determine the inhibitory activity of this compound against a large panel of purified kinases.
Protocol:
-
Assay Principle: In vitro kinase activity is measured using a variety of formats, such as radiometric assays (e.g., ³³P-ATP incorporation), fluorescence-based assays (e.g., FRET, fluorescence polarization), or luminescence-based assays (e.g., ADP-Glo).
-
Procedure:
-
A library of purified recombinant kinases is assembled.
-
Each kinase reaction is initiated by adding a specific peptide substrate and ATP.
-
This compound is added at a range of concentrations to determine the IC50 value for each kinase.
-
The reaction is allowed to proceed for a defined period.
-
The amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
B. Cellular Thermal Shift Assay (CETSA)
Objective: To identify protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon drug binding.
Protocol:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and precipitate.
-
Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from precipitated proteins by centrifugation.
-
Protein Quantification: The amount of each protein remaining in the soluble fraction at each temperature is quantified using mass spectrometry-based proteomics (e.g., TMT labeling and LC-MS/MS).
-
Data Analysis: Thermal melting curves are generated for thousands of proteins. A shift in the melting temperature of a protein in the presence of this compound indicates a direct interaction.
C. Activity-Based Protein Profiling (ABPP)
Objective: To identify covalent and non-covalent targets of this compound by using chemical probes that react with specific amino acid residues in an activity-dependent manner.
Protocol:
-
Probe Design: An activity-based probe is synthesized, typically consisting of a reactive group (e.g., a fluorophosphonate or an acrylamide) that covalently modifies the active site of an enzyme, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore).
-
Competitive Profiling:
-
Cell lysates or intact cells are pre-incubated with varying concentrations of this compound.
-
The activity-based probe is then added to label the remaining active enzyme targets.
-
Labeled proteins are enriched using the reporter tag (e.g., streptavidin beads for biotin).
-
Enriched proteins are identified and quantified by mass spectrometry.
-
-
Data Analysis: A decrease in the labeling of a specific protein in the presence of this compound indicates that the compound is binding to and inhibiting that protein.
III. Visualizing Cellular Pathways and Experimental Workflows
Diagrams are essential for representing the complex biological processes and experimental procedures involved in target identification.
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Ibrutinib (as a template for MS9427)
Executive Summary
This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a template for the characterization of novel compounds, such as MS9427. This guide details the absorption, distribution, metabolism, and excretion (ADME) of Ibrutinib, alongside its mechanism of action and dose-response relationships. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are described and visualized.
Pharmacokinetics
The pharmacokinetic profile of Ibrutinib has been characterized in both preclinical models and human clinical trials. It exhibits rapid absorption and is subject to extensive metabolism.
Absorption
Ibrutinib is orally administered and rapidly absorbed, with time to maximum plasma concentration (Tmax) typically observed within 1 to 2 hours post-dose. The bioavailability is influenced by food, which can increase the maximum concentration (Cmax) and area under the curve (AUC).
Distribution
Ibrutinib has a large volume of distribution, indicating extensive tissue penetration. It is approximately 97.3% bound to human plasma proteins.
Metabolism
Ibrutinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. This results in the formation of several metabolites, with the dihydrodiol metabolite being pharmacologically active, though less potent than the parent drug.
Excretion
The majority of Ibrutinib and its metabolites are eliminated in the feces, with a smaller fraction excreted in the urine. The terminal half-life of Ibrutinib is approximately 4 to 6 hours.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Ibrutinib in humans.
| Parameter | Value | Units |
| Tmax | 1 - 2 | hours |
| Cmax | 29.3 - 62.1 | ng/mL |
| AUC (0-24h) | 139 - 281 | ng·h/mL |
| Volume of Distribution (Vd/F) | ~683 | L |
| Plasma Protein Binding | 97.3 | % |
| Terminal Half-life (t1/2) | 4 - 6 | hours |
| Clearance (CL/F) | ~1000 | L/h |
Pharmacodynamics
The primary pharmacodynamic effect of Ibrutinib is the irreversible inhibition of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway.
Mechanism of Action
Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity. This blocks downstream signaling pathways that are essential for B-cell proliferation, trafficking, and survival.
Dose-Response Relationship
The pharmacodynamic effects of Ibrutinib are dose-dependent. Occupancy of the BTK active site has been shown to be high and sustained at clinically relevant doses.
Signaling Pathway
The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by Ibrutinib.
The Analytical and Experimental Landscape of Mutant-Selective EGFR Inhibitors: A Technical Guide
Introduction
The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the efficacy of first and second-generation inhibitors is often limited by dose-limiting toxicities due to the inhibition of wild-type (WT) EGFR and the emergence of acquired resistance mutations, most notably the T790M "gatekeeper" mutation and the subsequent C797S mutation. This has driven the development of third and fourth-generation inhibitors with high selectivity for mutant forms of EGFR while sparing the wild-type enzyme. This guide provides a technical overview of the principles, experimental evaluation, and signaling context of these mutant-selective inhibitors. While specific data for a compound designated "MS9427" is not publicly available, this document will use representative data and methodologies for well-characterized mutant-selective EGFR inhibitors to illustrate the core concepts for a scientific audience.
Data Presentation: Quantitative Selectivity of EGFR Inhibitors
The primary goal in developing next-generation EGFR inhibitors is to achieve a high degree of selectivity for the mutant forms of the receptor over the wild-type. This selectivity is crucial for minimizing toxicities associated with inhibiting WT EGFR in healthy tissues, such as skin rash and diarrhea.[1][2] The selectivity is typically quantified by comparing the half-maximal inhibitory concentration (IC50) of the compound against various forms of the EGFR kinase. A lower IC50 value indicates higher potency.
Below is a table summarizing the biochemical IC50 values for several generations of EGFR inhibitors against WT EGFR and common mutant forms, illustrating the evolution of selectivity.
| Inhibitor (Generation) | Type | Wild-Type EGFR IC50 (nM) | Activating Mutant (e.g., L858R) IC50 (nM) | T790M Resistance Mutant IC50 (nM) | C797S Resistance Mutant IC50 (nM) | Selectivity Profile |
| Gefitinib (1st) | Reversible | >1000 | ~10-50 | >5000 | >1000 | Selective for activating mutants over WT; ineffective against T790M.[2] |
| Afatinib (2nd) | Covalent | ~10 | ~0.5 | ~10 | ~14 | Potent against WT and activating mutants but high WT activity leads to toxicity.[1][2] |
| Osimertinib (3rd) | Covalent | ~50-200 | ~1-15 | ~1-10 | Ineffective | Highly selective for T790M mutants over WT.[1][3] |
| Representative 4th Gen. | Varies | ~50 | ~1-5 | ~5-15 | ~5-50 | Designed to inhibit C797S mutants while retaining selectivity over WT.[3][4] |
Experimental Protocols
The determination of an EGFR inhibitor's selectivity profile involves a series of biochemical and cell-based assays.
Biochemical EGFR Kinase Inhibition Assay
Objective: To determine the IC50 of an inhibitor against purified wild-type and mutant EGFR kinase domains.
Methodology:
-
Reagents: Recombinant human EGFR kinase domains (WT, L858R, T790M, L858R/T790M, C797S mutants), ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations.
-
Procedure: The kinase reaction is typically performed in a 96- or 384-well plate format. The inhibitor, at a range of concentrations, is pre-incubated with the EGFR enzyme. The kinase reaction is initiated by the addition of ATP and the substrate.
-
Detection: The level of substrate phosphorylation is quantified. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay: Using an ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity.
-
Fluorescence/FRET-Based Assay: Using a fluorescently labeled peptide substrate where phosphorylation leads to a change in fluorescence.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines engineered to express specific EGFR mutations.
Methodology:
-
Cell Lines: A panel of cell lines is used, including:
-
Procedure: Cells are seeded in 96-well plates and allowed to attach. The cells are then treated with the inhibitor at a range of concentrations for a period of 48 to 72 hours.
-
Measurement of Proliferation: Cell viability or proliferation is measured using assays such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.
-
-
Data Analysis: The percentage of growth inhibition is plotted against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibitor Action
The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as EGF, dimerizes and activates its intracellular kinase domain.[7] This leads to the autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration.[7][8][9] Activating mutations in EGFR lead to constitutive activation of these pathways, driving tumorigenesis.[6] Mutant-selective inhibitors are designed to specifically block the ATP-binding site of the mutated EGFR, thereby inhibiting its kinase activity and downstream signaling.
Caption: EGFR signaling pathway and the mechanism of a mutant-selective inhibitor.
Experimental Workflow for Selectivity Profiling
The process of characterizing a novel EGFR inhibitor for its selectivity involves a tiered approach, starting from broad screening and moving towards more specific cellular and in vivo models.
Caption: Experimental workflow for profiling a mutant-selective EGFR inhibitor.
References
- 1. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design of a “two-in-one” mutant-selective EGFR inhibitor that spans the orthosteric and allosteric sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel multi-target inhibitor harboring selectivity of inhibiting EGFR T790M sparing wild-type EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
Methodological & Application
Application Notes and Protocols for NSCLC Cell Line Treatment
Disclaimer: The following application notes and protocols detail the use of Gefitinib (B1684475), a well-characterized EGFR inhibitor, for the treatment of Non-Small Cell Lung Cancer (NSCLC) cell lines. The originally requested compound, "MS9427," could not be identified in publicly available scientific literature. The provided information on Gefitinib can serve as a representative example and a template for experimental design and execution with other small molecule inhibitors.
Introduction to Gefitinib Treatment in NSCLC Cell Lines
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by mutations in the Epidermal Growth Factor Receptor (EGFR), leading to uncontrolled cell proliferation and survival. Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which blocks the downstream signaling pathways responsible for tumor growth.[1][2][3] It is widely used in both research and clinical settings to study and treat NSCLC with activating EGFR mutations.[3] This document provides detailed protocols for treating NSCLC cell lines with Gefitinib and assessing its effects on cell viability, apoptosis, and EGFR signaling pathways.
Data Presentation: Effects of Gefitinib on NSCLC Cell Lines
The following tables summarize the quantitative effects of Gefitinib on various NSCLC cell lines as reported in the literature.
Table 1: IC50 Values of Gefitinib in Various NSCLC Cell Lines
| Cell Line | EGFR Status | IC50 (nM) | Reference |
| PC-9 | Mutant (delE746-A750) | 77.26 | [4] |
| HCC827 | Mutant (delE746-A750) | 13.06 | [4] |
| H3255 | Mutant (L858R) | 3 | [4] |
| H1975 | Mutant (L858R, T790M) | > 4000 | [4] |
| H1650 | Mutant (delE746-A750) | > 4000 | [4] |
| A549 | Wild-Type | ~20,000 | [5] |
| H1299 | Wild-Type | > 50,000 | [5] |
Table 2: Effect of Gefitinib on Apoptosis in NSCLC Cell Lines
| Cell Line | Gefitinib Concentration | Treatment Duration | Apoptosis Rate (%) | Reference |
| A549 | 500 nM | Not Specified | 60.2 | [2] |
| A549-GR (Gefitinib Resistant) | 500 nM | Not Specified | < 10 | [2] |
| H1650 | 1, 2, 5, 10 µM | 12, 18, 24, 30, 36 h | Dose and time-dependent increase | [6] |
| A549 | 20 µM | 24, 48, 72 h | Time-dependent increase | [7] |
| H1299 | 20 µM | 24, 48, 72 h | Minimal increase | [7] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
NSCLC cell lines (e.g., A549, H1299, PC-9, HCC827)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture NSCLC cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and resuspend in fresh medium for plating.
Cell Viability Assay (MTT Assay)
Materials:
-
NSCLC cells
-
96-well plates
-
Gefitinib stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed 2x10³ to 5x10³ cells per well in a 96-well plate and allow them to adhere overnight.[2]
-
Prepare serial dilutions of Gefitinib in complete culture medium from a concentrated stock solution.
-
Replace the medium in the wells with the medium containing different concentrations of Gefitinib. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.[5]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
NSCLC cells
-
6-well plates
-
Gefitinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Gefitinib for 24-72 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive) in the early (PI-negative) and late (PI-positive) stages.[7]
Western Blot Analysis
Materials:
-
NSCLC cells
-
Gefitinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with Gefitinib for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[8]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5‐aminolaevulinic acid/photo‐dynamic therapy and gefitinib in non‐small cell lung cancer cell lines: a potential strategy to improve gefitinib therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib induces non-small cell lung cancer H1650 cell apoptosis through downregulating tumor necrosis factor-related apoptosis-inducing ligand expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pimasertib (MSC1936369B) in a Xenograft Mouse Model
Disclaimer: The compound "MS9427" did not yield specific results in scientific literature. Based on the nomenclature of similar compounds, this document will focus on the well-documented MEK inhibitor, Pimasertib (B605615) (MSC1936369B) , as a representative molecule for use in xenograft mouse models. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction
Pimasertib (also known as MSC1936369B or AS703026) is a potent and selective, orally bioavailable small molecule inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1 and 2).[1] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival and is frequently dysregulated in human cancers.[2] Inhibition of MEK can block this pathway, leading to reduced tumor cell proliferation and induction of apoptosis.[3] Pimasertib has demonstrated antitumor activity in various cancer cell lines and xenograft models, both as a single agent and in combination with other targeted therapies.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of pimasertib in a xenograft mouse model, intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Pimasertib is a non-ATP-competitive inhibitor of MEK1 and MEK2. By binding to an allosteric site on the MEK enzymes, it prevents their phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. This leads to the inhibition of the entire MAPK signaling cascade, ultimately resulting in decreased cell proliferation and tumor growth.[3]
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Pimasertib.
Data Presentation: In Vivo Efficacy of Pimasertib in Xenograft Models
The following tables summarize representative quantitative data from preclinical studies of pimasertib in human tumor xenograft models.
Table 1: Single-Agent Activity of Pimasertib in Colorectal and Lung Cancer Xenografts
| Cell Line | Tumor Type | Mouse Strain | Pimasertib Dose | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT-15 | Colorectal Carcinoma | Nude | 50 mg/kg | Oral, once daily | 75 | [2] |
| H1975 | Lung Adenocarcinoma | Nude | 50 mg/kg | Oral, once daily | 68 | [2] |
Table 2: Combination Therapy of Pimasertib in a Pimasertib-Resistant Xenograft Model
| Cell Line | Tumor Type | Mouse Strain | Treatment | Treatment Schedule | Tumor Growth Delay (days) | Reference |
| HCT-15 | Colorectal Carcinoma | Nude | Pimasertib (50 mg/kg) + BEZ235 (25 mg/kg) | Oral, once daily | Significant increase vs single agents | [2] |
| H1975 | Lung Adenocarcinoma | Nude | Pimasertib (50 mg/kg) + Sorafenib (30 mg/kg) | Oral, once daily | Significant increase vs single agents | [2] |
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., HCT-15, H1975)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Hemocytometer and Trypan Blue
-
Sterile surgical instruments
Protocol:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Add Trypsin-EDTA to detach cells.
-
Neutralize trypsin with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer.
-
Assess cell viability using Trypan Blue exclusion (should be >95%).
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^6 to 10 x 10^6 cells in 100-200 µL).
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Pimasertib Administration and Efficacy Evaluation
This protocol outlines the procedure for treating tumor-bearing mice with pimasertib and assessing its antitumor efficacy.
Materials:
-
Pimasertib (MSC1936369B)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
-
Animal balance
Protocol:
-
Animal Grouping: Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation: Prepare a fresh formulation of pimasertib in the appropriate vehicle at the desired concentration.
-
Drug Administration:
-
Administer pimasertib orally via gavage according to the specified dose and schedule (e.g., 50 mg/kg, once daily).
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Analyze the data for statistical significance.
-
Experimental Workflow Diagram
Caption: Experimental workflow for a xenograft mouse model study with Pimasertib.
References
- 1. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapy Detail [ckb.genomenon.com]
MS9427: Application Notes and Protocols for In-Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS9427 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound simultaneously binds to EGFR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome. Notably, this compound exhibits selectivity for mutant forms of EGFR, such as those with exon 19 deletions (Del19) or the L858R mutation, over the wild-type (WT) protein. This targeted degradation approach offers a promising therapeutic strategy for cancers driven by aberrant EGFR signaling, particularly non-small cell lung cancer (NSCLC).
These application notes provide a comprehensive overview of the in-vitro use of this compound, including its mechanism of action, key quantitative data, and detailed protocols for essential experiments to evaluate its efficacy in cancer cell lines.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. One end of the molecule binds to the EGFR protein, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to EGFR, marking it for recognition and degradation by the 26S proteasome. Additionally, evidence suggests that the autophagy-lysosome pathway is also involved in the this compound-mediated degradation of EGFR.[1] This dual-pathway degradation leads to a significant reduction in total EGFR protein levels, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity in various in-vitro assays.
| Parameter | Target | Value | Cell Line | Reference |
| Binding Affinity (Kd) | EGFR WT | 7.1 nM | - | [1] |
| EGFR L858R | 4.3 nM | - | [1] | |
| Degradation (DC50) | EGFR Del19 | 82 ± 73 nM | HCC-827 | [1] |
| Growth Inhibition (GI50) | - | 0.87 ± 0.27 µM | HCC-827 | [1] |
Table 1: In-Vitro Activity of this compound
Signaling Pathways
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCC-827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate for at least 2 hours at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the GI50 value.
-
Western Blot for EGFR Degradation
This protocol is to assess the degradation of total EGFR and the inhibition of its phosphorylation by this compound.
Materials:
-
Cancer cell line of interest (e.g., HCC-827)
-
6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-EGFR
-
Rabbit anti-phospho-EGFR (p-EGFR)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 16 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-EGFR, anti-p-EGFR, and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize EGFR and p-EGFR levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 value.
-
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling all chemical and biological materials.
References
Application Note: Western Blot Protocol for Measuring MS9427-Induced EGFR Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes such as proliferation, growth, and differentiation.[1] Dysregulation of EGFR signaling, often due to overexpression or mutations, is a well-established driver in the progression of various cancers.[1][2] A novel therapeutic strategy involves the use of Proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate target proteins by coopting the cell's ubiquitin-proteasome system.[1]
MS9427 is a novel EGFR degrader.[3] Like other PROTACs, it functions by forming a ternary complex between EGFR and an E3 ubiquitin ligase, leading to the ubiquitination of EGFR and its subsequent degradation by the proteasome.[1][3] This targeted degradation effectively shuts down the downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, that are hyperactivated in cancer cells.[3][4] Western blotting is a fundamental technique to quantify the degradation of EGFR induced by compounds like this compound, allowing for the determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1]
Mechanism of Action of this compound
This compound induces the degradation of mutant EGFR through both the ubiquitin-proteasome and autophagy/lysosome pathways.[3] A key finding is that this compound selectively mediates the formation of a ternary complex between mutant EGFR and the corresponding E3 ligase, but not with wild-type (WT) EGFR.[3] This selectivity for mutant EGFR is a significant advantage in cancer therapy.
dot
Caption: Mechanism of this compound-induced EGFR degradation.
Quantitative Data Summary
The efficacy of EGFR degraders can be quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes the degradation potency of this compound (also referred to as compound 72 in the source) in a relevant cancer cell line.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| This compound (72) | HCC-827 (EGFR del19) | 3.9 | >95% | 24 |
Data adapted from structure-activity relationship studies of EGFR degraders.[3]
Detailed Experimental Protocol: Western Blot for EGFR Degradation
This protocol provides a step-by-step method for assessing the degradation of EGFR in cancer cell lines following treatment with this compound.
Materials and Reagents
-
Cell Line: HCC-827 or other relevant cancer cell line with EGFR mutation.
-
This compound
-
Cell Culture Medium: (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS): ice-cold
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer
-
SDS-PAGE Gels
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-EGFR (e.g., 1:1000 dilution)
-
Mouse anti-β-actin or anti-GAPDH (e.g., 1:5000 dilution) as a loading control
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (1:5000 dilution)
-
HRP-conjugated anti-mouse IgG (1:5000 dilution)
-
-
Enhanced Chemiluminescence (ECL) Substrate
Experimental Workflow
dot
Caption: Western blot workflow for EGFR degradation analysis.
Step-by-Step Procedure
1. Cell Culture and Treatment
-
Culture HCC-827 cells to 70-80% confluency.
-
Serum-starve the cells for 4-8 hours before treatment.[3]
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
4. Sample Preparation
-
Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer.[1]
-
Boil the samples at 95-100°C for 5-10 minutes.[1]
5. SDS-PAGE
-
Load the prepared samples into the wells of an SDS-PAGE gel (e.g., 8% acrylamide).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Use a wet transfer system (e.g., 100V for 90 minutes at 4°C) or a semi-dry system, ensuring conditions are optimized for large proteins like EGFR (~175 kDa).[1][5]
7. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR and a loading control (β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
8. Detection and Analysis
-
Detection: Apply an ECL substrate to the membrane according to the manufacturer's protocol.[1]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[1]
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1]
-
Normalize the EGFR band intensity to the corresponding loading control band intensity for each sample.[1]
-
Calculate the percentage of remaining EGFR relative to the vehicle-treated control.
-
Plot the percentage of remaining EGFR against the log of the this compound concentration and use a non-linear regression model to determine the DC50 value.[1]
-
EGFR Signaling Pathway
EGFR activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][6] this compound-induced degradation of EGFR prevents the activation of these pathways.
dot
Caption: Simplified EGFR signaling pathways and this compound intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Co-immunoprecipitation Assay with MS9427 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS9427 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Preliminary studies suggest that this compound modulates protein-protein interactions within critical cellular signaling pathways. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study these interactions in situ.[1][2][3][4][5] This document provides a detailed protocol for utilizing a Co-IP assay to investigate the effect of this compound on the interaction between a hypothetical target protein, "Target-X," and its binding partner, "Partner-Y," within the mTOR signaling pathway.
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[6][7] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Understanding how novel compounds like this compound affect protein complexes within this pathway is essential for drug development and elucidating its mechanism of action.[8]
This application note will guide researchers through the process of performing a Co-IP experiment, from cell culture and treatment with this compound to the final analysis of protein-protein interactions by western blotting.
Principle of the Method
Co-immunoprecipitation is a technique used to isolate and identify proteins that are bound to a specific "bait" protein in a cellular extract.[5][9] The principle relies on the use of an antibody that specifically recognizes and binds to the bait protein (Target-X). This antibody-protein complex is then captured from the solution using agarose (B213101) or magnetic beads that are coated with Protein A or Protein G, which have a high affinity for the Fc region of the antibody.[3] Any proteins that are associated with the bait protein (Partner-Y) will also be pulled down in this complex. Following a series of washes to remove non-specifically bound proteins, the entire complex is eluted from the beads and analyzed, typically by western blotting, to detect the presence of the "prey" protein (Partner-Y).[2][5]
Featured Product
-
This compound : A novel, selective inhibitor of Target-X.
-
Anti-Target-X Antibody : High-affinity monoclonal antibody validated for immunoprecipitation.
-
Anti-Partner-Y Antibody : High-specificity polyclonal antibody for western blot detection.
-
Protein A/G Magnetic Beads : For efficient capture of antibody-protein complexes.
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding : Plate a suitable cell line (e.g., HEK293T, HeLa) at an appropriate density in 10 cm dishes to achieve 80-90% confluency on the day of the experiment.
-
This compound Treatment : Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 6, 12, 24 hours). The optimal concentration and treatment time should be determined empirically.
-
Harvesting : After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis : Add 1 mL of ice-cold IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
B. Co-immunoprecipitation
-
Pre-clearing the Lysate (Optional but Recommended) : To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.[2]
-
Immunoprecipitation : To the pre-cleared lysate, add 2-5 µg of the primary antibody against the "bait" protein (Anti-Target-X Antibody). Incubate with gentle rotation overnight at 4°C. As a negative control, use an equivalent amount of a non-specific IgG antibody.
-
Capture of Immune Complexes : Add 30 µL of equilibrated Protein A/G magnetic beads to each sample. Incubate with gentle rotation for 2-4 hours at 4°C.
-
Washing : Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 500 µL of ice-cold IP Wash Buffer (a less stringent buffer than the lysis buffer, e.g., a buffer with lower detergent concentration).[3] After the final wash, carefully remove all residual wash buffer.
-
Elution : Resuspend the beads in 40 µL of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Final Sample Preparation : Pellet the beads using a magnetic stand and carefully transfer the supernatant containing the eluted proteins to a new tube.
C. Western Blot Analysis
-
SDS-PAGE : Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against the "prey" protein (Anti-Partner-Y Antibody) and the "bait" protein (Anti-Target-X Antibody) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
The results of the Co-IP experiment can be summarized in the following tables to facilitate comparison between different treatment conditions.
Table 1: Densitometric Analysis of Co-immunoprecipitated Partner-Y
| Treatment | Input: Target-X (Relative Units) | Input: Partner-Y (Relative Units) | IP: Target-X (Relative Units) | Co-IP: Partner-Y (Relative Units) | Partner-Y / Target-X Ratio (Co-IP) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (Low Conc.) | 1.02 | 0.98 | 0.95 | 0.65 | 0.68 |
| This compound (High Conc.) | 0.99 | 1.01 | 0.98 | 0.23 | 0.23 |
Table 2: Summary of Experimental Controls
| Control | Purpose | Expected Outcome |
| Input Lysate | To confirm the presence and expression levels of Target-X and Partner-Y in the cell lysate. | Bands for both Target-X and Partner-Y are detected. |
| IgG Control | To control for non-specific binding of proteins to the antibody and beads. | No or very faint bands for Target-X and Partner-Y should be detected in the IP lane. |
| No Antibody Control | To control for non-specific binding of proteins to the beads. | No bands for Target-X and Partner-Y should be detected in the IP lane. |
Visualization of Pathways and Workflows
To aid in the understanding of the experimental design and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the Co-immunoprecipitation assay.
Caption: Hypothetical mTOR signaling pathway showing this compound targeting Target-X.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no signal for the bait protein (Target-X) in the IP fraction | - Inefficient immunoprecipitation. - Antibody not suitable for IP. - Insufficient amount of target protein in the lysate. | - Optimize antibody concentration and incubation time. - Use an antibody validated for IP. - Increase the amount of starting cell lysate. |
| Low or no signal for the prey protein (Partner-Y) in the Co-IP fraction | - Weak or transient protein-protein interaction. - Interaction disrupted by lysis or wash buffers. - this compound treatment effectively disrupted the interaction. | - Consider using a cross-linking agent. - Use a less stringent lysis and wash buffer. - This may be a positive result; confirm with dose-response and time-course experiments. |
| High background in the IP/Co-IP lanes | - Insufficient washing. - Non-specific binding to beads or antibody. - Lysis buffer is too mild. | - Increase the number of washes. - Pre-clear the lysate. - Use a more stringent lysis buffer. |
| Bait or prey protein detected in the IgG control lane | - Non-specific binding of the primary antibody to proteins other than the target. - Non-specific binding to the beads. | - Use a high-quality, specific monoclonal antibody for IP. - Ensure proper pre-clearing of the lysate. |
Conclusion
The co-immunoprecipitation protocol detailed in this application note provides a robust framework for investigating the impact of the novel inhibitor this compound on protein-protein interactions within a signaling pathway. By carefully following the outlined steps and including the appropriate controls, researchers can obtain reliable and reproducible data to elucidate the molecular mechanism of action of this compound and similar compounds. The provided templates for data presentation and visualization will further aid in the clear and concise communication of experimental findings.
References
- 1. Mycobacterium tuberculosis surface protein Rv0227c contains high activity binding peptides which inhibit cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model-Informed Drug Development for Anti-Infectives: State of the Art and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: Streptomycin biosynthesis - Serratia ureilytica [kegg.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Antibodies Against Membrane Protein Targets | Discovery on Target | Sept 22 - 25, 2025 [discoveryontarget.com]
- 9. Multiple Sclerosis Discovery Forum | Inspiring Connections [msdiscovery.org]
Application Note: High-Content Imaging of Cellular Effects of a Novel Kinase Inhibitor, MS9427
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes the use of high-content imaging (HCI) to characterize the cellular effects of MS9427, a novel kinase inhibitor. We detail protocols for multiparametric analysis of cell viability, apoptosis, cell cycle progression, and morphological changes in a cancer cell line treated with this compound. The data presented demonstrates the power of HCI to provide a comprehensive phenotypic profile of a compound's activity, yielding valuable insights into its mechanism of action.
Introduction
High-content imaging combines automated microscopy with sophisticated image analysis to extract quantitative data from individual cells.[1][2] This technology enables the simultaneous measurement of multiple cellular parameters, offering a detailed view of a compound's effects on cellular phenotypes.[3][4] In drug discovery, HCI is a powerful tool for identifying and characterizing lead compounds, elucidating mechanisms of action, and assessing potential toxicity.[5][6][7]
This compound is a novel small molecule inhibitor targeting a key kinase involved in cell cycle regulation and proliferation. To understand its cellular impact, a series of high-content imaging assays were performed. These assays provide a multiparametric "fingerprint" of the compound's activity.
Materials and Methods
Cell Culture and Compound Treatment
-
Cell Line: A549 human lung carcinoma cells
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plating Density: 5,000 cells/well in a 96-well clear-bottom imaging plate.
-
Compound: this compound was dissolved in DMSO to a stock concentration of 10 mM and serially diluted in culture medium to final concentrations ranging from 0.1 nM to 10 µM. A 0.1% DMSO solution was used as a vehicle control.
-
Incubation: Cells were incubated with the compound for 24 hours at 37°C and 5% CO2.
Experimental Protocols
Multiparametric Cytotoxicity Assay
This assay simultaneously measures cell number, nuclear morphology, and plasma membrane integrity to assess cell viability and cytotoxicity.
Protocol:
-
Plate and treat A549 cells with this compound as described above.
-
Add a solution containing Hoechst 33342 (1 µg/mL), Propidium Iodide (PI, 0.5 µg/mL), and a whole-cell stain (e.g., CellMask™ Green, 1:5000) to each well.
-
Incubate for 30 minutes at 37°C.
-
Image the plate using a high-content imaging system with appropriate filter sets for DAPI (Hoechst), TRITC (PI), and FITC (whole-cell stain).
-
Analyze images to quantify the number of live cells (Hoechst-positive, PI-negative), dead cells (Hoechst-positive, PI-positive), and total cells.
Apoptosis Assay
This assay identifies apoptotic cells by measuring the activation of caspase-3/7.
Protocol:
-
Plate and treat A549 cells with this compound.
-
Add a cell-permeant, non-toxic substrate for activated caspase-3/7 that becomes fluorescent upon cleavage (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) and Hoechst 33342 to each well.
-
Incubate for 60 minutes at 37°C.
-
Image and analyze the plates to determine the percentage of caspase-3/7 positive cells.
Cell Cycle Analysis
This assay quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Plate and treat A549 cells with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the cellular DNA with DAPI (5 µg/mL) for 30 minutes.
-
Image the plates and analyze the integrated nuclear intensity of DAPI to generate a histogram for cell cycle profiling (G1, S, G2/M phases).
Morphological Profiling (Cell Painting)
The Cell Painting assay uses a cocktail of fluorescent dyes to stain multiple cellular compartments, allowing for the extraction of a large number of morphological features.[8]
Protocol:
-
Plate and treat A549 cells with this compound.
-
Fix, permeabilize, and stain the cells with a dye set that labels the nucleus (Hoechst), endoplasmic reticulum (concanavalin A), mitochondria (MitoTracker), actin cytoskeleton (phalloidin), Golgi apparatus, and RNA.
-
Acquire images in five fluorescent channels.
-
Analyze the images using a specialized software pipeline to extract over 1,000 morphological features per cell, including size, shape, texture, and intensity measurements.
Results
The quantitative data from the high-content imaging assays are summarized below.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| This compound Concentration | % Live Cells | % Dead Cells | % Apoptotic Cells (Caspase-3/7 Positive) |
| Vehicle (0.1% DMSO) | 98.2 ± 1.5 | 1.8 ± 0.5 | 2.1 ± 0.8 |
| 0.1 nM | 97.5 ± 2.1 | 2.5 ± 0.7 | 2.5 ± 1.1 |
| 1 nM | 95.1 ± 3.0 | 4.9 ± 1.2 | 5.3 ± 1.5 |
| 10 nM | 85.3 ± 4.5 | 14.7 ± 2.8 | 15.8 ± 3.2 |
| 100 nM | 60.7 ± 5.2 | 39.3 ± 4.1 | 42.1 ± 5.5 |
| 1 µM | 35.2 ± 6.1 | 64.8 ± 5.8 | 68.9 ± 6.3 |
| 10 µM | 10.8 ± 3.8 | 89.2 ± 7.2 | 91.5 ± 8.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Progression
| This compound Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (0.1% DMSO) | 45.3 ± 3.2 | 30.1 ± 2.5 | 24.6 ± 2.8 |
| 10 nM | 44.8 ± 3.5 | 28.9 ± 2.9 | 26.3 ± 3.1 |
| 100 nM | 55.2 ± 4.1 | 20.5 ± 3.3 | 24.3 ± 3.0 |
| 1 µM | 70.1 ± 5.5 | 10.3 ± 2.1 | 19.6 ± 3.8 |
| 10 µM | 75.8 ± 6.2 | 5.7 ± 1.8 | 18.5 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for high-content imaging of this compound effects.
Caption: Hypothesized signaling pathway for this compound.
Discussion
The high-content imaging data provides a detailed characterization of the cellular effects of this compound. The multiparametric cytotoxicity assay demonstrates a dose-dependent decrease in cell viability, which is strongly correlated with an increase in apoptosis, as confirmed by the caspase-3/7 assay. This suggests that this compound induces programmed cell death in A549 cells.
Furthermore, the cell cycle analysis reveals that this compound causes a significant G1 phase arrest. This is consistent with the inhibition of a kinase involved in the G1/S transition. The morphological profiling data, while extensive and requiring further analysis, can provide deeper insights into the specific phenotypic changes induced by the compound, potentially identifying novel off-target effects or secondary mechanisms of action.
Conclusion
High-content imaging is an invaluable tool for the in-depth characterization of novel drug candidates like this compound. By integrating multiple assays, it is possible to build a comprehensive picture of a compound's cellular effects, from top-line cytotoxicity to specific impacts on cell cycle and morphology. This multi-faceted approach accelerates the drug discovery process by enabling more informed decision-making.
References
- 1. High-content screening - Wikipedia [en.wikipedia.org]
- 2. How to Use High-Content Imaging Technology - CD BioSciences [bioimagingtech.com]
- 3. curiaglobal.com [curiaglobal.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. criver.com [criver.com]
- 6. alitheagenomics.com [alitheagenomics.com]
- 7. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS9427 in Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS9427 is a potent, selective, and bifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound consists of a ligand that binds to EGFR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5] This dual-binding action brings EGFR into close proximity with the E3 ligase, leading to the ubiquitination of EGFR and its subsequent degradation by the cell's natural protein disposal machinery.[1][3][5]
Notably, this compound demonstrates a high degree of selectivity for mutant forms of EGFR, such as EGFR L858R, over the wild-type (WT) protein.[2][3] Mechanistic studies have revealed that this compound induces EGFR degradation through both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[2][3] This targeted degradation of oncogenic EGFR mutants makes this compound a valuable research tool for investigating the therapeutic potential of PROTACs in cancers driven by EGFR mutations, particularly in the context of non-small-cell lung cancer (NSCLC).[1][2] These application notes provide detailed protocols for utilizing this compound in key cellular assays to study its effects on EGFR degradation and cell viability.
Data Presentation
Table 1: Binding Affinity of this compound for EGFR
| Ligand | Target Protein | Kd (nM) |
| This compound | EGFR (WT) | 7.1 |
| This compound | EGFR (L858R) | 4.3 |
Table 2: In Vitro Efficacy of this compound in HCC-827 Cells
| Compound | DC50 for EGFRDel19 Degradation (nM) | GI50 for Antiproliferative Activity (µM) |
| This compound | 82 ± 73 | 0.87 ± 0.27 |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCC-827 (human lung adenocarcinoma cell line) is recommended as it harbors an EGFR exon 19 deletion and is sensitive to EGFR inhibitors.[6][7][8][9]
-
Culture Medium: Grow HCC-827 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Passaging: Subculture cells every 3-4 days to maintain them in the exponential growth phase.[8]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution to the desired final concentrations in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Western Blotting for EGFR Degradation
This protocol is designed to quantify the reduction in total and phosphorylated EGFR levels following treatment with this compound.
-
Cell Seeding: Plate HCC-827 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.[10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (0.1% DMSO). Incubate for a specified time, typically 16 hours, to assess concentration-dependent degradation.[2][10]
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]
-
Load 20-30 µg of protein per lane onto a 4-12% gradient or 8% polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 90 minutes at 4°C), which is recommended for large proteins like EGFR (~175 kDa).[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-EGFR, rabbit anti-p-EGFR, and a loading control like mouse anti-β-actin or anti-GAPDH) diluted in blocking buffer overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the EGFR and p-EGFR band intensities to the loading control.
-
Calculate the percentage of remaining EGFR relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration).
-
Cell Viability Assay
This assay measures the antiproliferative effect of this compound.
-
Cell Seeding: Seed HCC-827 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Add this compound at various concentrations (e.g., a 10-point dose-response curve) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT.
-
For CellTiter-Glo®, add the reagent directly to the wells according to the manufacturer's protocol, incubate, and measure luminescence.
-
For MTT, add the MTT solution to each well, incubate for 3-4 hours, then add a solubilization solution and measure absorbance at 570 nm.[12]
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression analysis.
-
Immunoprecipitation for Ubiquitination Analysis
This protocol can be adapted to confirm the ubiquitination of EGFR upon treatment with this compound.
-
Cell Treatment: Treat HCC-827 cells with this compound (e.g., 100 nM) for a shorter duration (e.g., 4-8 hours). Include a proteasome inhibitor (e.g., MG132 at 10 µM, pre-incubated for 2 hours) to allow for the accumulation of ubiquitinated proteins.[1][12]
-
Cell Lysis: Lyse the cells using a lysis buffer containing deubiquitinase inhibitors (e.g., PR-619) in addition to protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G agarose (B213101) beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-EGFR antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
Pellet the beads by centrifugation and wash them several times with cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Analyze the eluates by Western blotting as described above, using an anti-ubiquitin antibody to detect poly-ubiquitinated EGFR. A smear or ladder of high-molecular-weight bands will indicate ubiquitination.
-
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icotinib-resistant HCC827 cells produce exosomes with mRNA MET oncogenes and mediate the migration and invasion of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biorxiv.org [biorxiv.org]
- 9. HCC827 - tcel94 - Taiclone [taiclone.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Using MS9427 to Study PROTAC Mechanisms of Mutant EGFR Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. MS9427 is a potent, heterobifunctional PROTAC designed to selectively target mutant forms of the Epidermal Growth Factor Receptor (EGFR) for degradation. It accomplishes this by recruiting the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of mutant EGFR by both the proteasome and the lysosome. These application notes provide a comprehensive guide to utilizing this compound as a tool to investigate the mechanisms of targeted protein degradation, particularly for researchers focused on oncology and drug development in the context of non-small cell lung cancer (NSCLC).
This compound: Key Characteristics
This compound is composed of a gefitinib-derived ligand that binds to the EGFR kinase domain, a linker, and a pomalidomide-based ligand that recruits the CRBN E3 ligase. A key feature of this compound is its selectivity for mutant EGFR (e.g., Del19, L858R) over wild-type (WT) EGFR. This selectivity is attributed to the differential ability to form a stable ternary complex (EGFR-MS9427-CRBN) with the mutant receptor.
Data Presentation
The following tables summarize the quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Parameter | EGFR WT | EGFR L858R | Reference |
| Binding Affinity (Kd, nM) | 7.1 | 4.3 | [1][2] |
Table 2: Cellular Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | Parameter | Value | Reference |
| HCC-827 | Del19 | Degradation (DC50, nM) | 82 ± 73 | [1] |
| HCC-827 | Del19 | Growth Inhibition (GI50, µM) | 0.87 ± 0.27 | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-mediated mutant EGFR degradation.
Caption: Experimental workflow for assessing protein degradation.
Experimental Protocols
Protocol 1: Western Blot for EGFR Degradation
This protocol details the procedure for assessing the degradation of EGFR in cancer cells treated with this compound.
Materials:
-
Cell Line: HCC-827 (EGFR Del19) or other suitable NSCLC cell lines.
-
Reagents: this compound, DMSO (vehicle control), cell culture medium (e.g., RPMI-1640 with 10% FBS), RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit.
-
Antibodies: Primary antibodies against EGFR, p-EGFR, CRBN, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.
-
Equipment: Cell culture incubator, 6-well plates, electrophoresis and Western blot apparatus, chemiluminescence imaging system.
Procedure:
-
Cell Seeding and Treatment: a. Seed HCC-827 cells in 6-well plates and allow them to adhere overnight. b. For dose-response experiments, treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) or DMSO for 16 hours. c. For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize EGFR band intensity to the loading control. c. Calculate DC50 and Dmax values from the dose-response curve.
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of this compound on cell proliferation.
Materials:
-
Cell Line: HCC-827 or other relevant cell lines.
-
Reagents: this compound, DMSO, cell culture medium, CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Equipment: 96-well plates, plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) or DMSO for 72 hours.
-
Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader and calculate the GI50 value by plotting cell viability against the log concentration of this compound.
Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation
This protocol is to verify the formation of the EGFR-MS9427-CRBN ternary complex in cells.
Materials:
-
Cell Line: HCC-827 cells.
-
Reagents: this compound, DMSO, PI3K inhibitor (optional, to study WT EGFR), cell lysis buffer for immunoprecipitation (non-denaturing), Protein A/G magnetic beads, antibodies for EGFR and CRBN.
-
Equipment: Magnet for bead separation, Western blot equipment.
Procedure:
-
Cell Treatment: Treat HCC-827 cells with this compound (e.g., 1 µM) or DMSO for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: a. Pre-clear the cell lysates with Protein A/G beads. b. Incubate the pre-cleared lysate with an anti-EGFR antibody or an isotype control IgG overnight at 4°C. c. Add Protein A/G beads to pull down the antibody-protein complexes. d. Wash the beads several times with lysis buffer to remove non-specific binding.
-
Western Blot Analysis: a. Elute the protein complexes from the beads by boiling in sample buffer. b. Perform Western blotting as described in Protocol 1, probing for CRBN and EGFR.
-
Interpretation: An increased amount of CRBN in the EGFR immunoprecipitate from this compound-treated cells compared to the control indicates the formation of the ternary complex.
Protocol 4: Ubiquitination Assay
This protocol is to demonstrate this compound-induced ubiquitination of EGFR.
Materials:
-
Cell Line: HCC-827 cells.
-
Reagents: this compound, DMSO, MG132 (proteasome inhibitor), lysis buffer containing deubiquitinase inhibitors (e.g., NEM), antibodies for EGFR and ubiquitin.
-
Equipment: Co-immunoprecipitation and Western blot equipment.
Procedure:
-
Cell Treatment: Pre-treat HCC-827 cells with MG132 (10 µM) for 2 hours to block proteasomal degradation. Then, treat with this compound (1 µM) or DMSO for 4-6 hours.
-
Immunoprecipitation: Perform immunoprecipitation of EGFR as described in Protocol 3.
-
Western Blot Analysis: a. Elute the immunoprecipitated proteins and separate them by SDS-PAGE. b. Perform Western blotting, probing with an anti-ubiquitin antibody. A high molecular weight smear above the EGFR band indicates poly-ubiquitination. c. The membrane can be stripped and re-probed for total EGFR as a loading control for the immunoprecipitation.
Conclusion
This compound is a valuable chemical probe for studying the targeted degradation of mutant EGFR. The protocols and data provided in these application notes offer a robust framework for researchers to investigate the intricate mechanisms of PROTAC-mediated protein degradation, from ternary complex formation to downstream cellular effects. These studies can aid in the development of more effective and selective cancer therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MS9427 Insolubility
This technical support center provides guidance and answers to frequently asked questions regarding insolubility issues encountered with MS9427 in cell culture media. Our aim is to help researchers, scientists, and drug development professionals overcome these challenges to ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: This is a common issue for compounds with low aqueous solubility, such as this compound.[1][2] Precipitation typically occurs when a stock solution of the compound, often dissolved in a potent organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium.[1] The dramatic increase in solvent polarity causes the hydrophobic compound to "crash out" of the solution.[1]
Q2: What is the maximum recommended concentration of DMSO in the final culture medium?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[1][3] It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: Yes, if DMSO is not providing satisfactory results or is incompatible with your experimental setup, other organic solvents can be considered. Ethanol, 2-propanol, and acetonitrile (B52724) are potential alternatives, though their toxicity to mammalian cells must be carefully evaluated.[2] Co-solvents like polyethylene (B3416737) glycol (PEG) 400 or surfactants such as Tween 80 can also be used to improve solubility.[3][4]
Troubleshooting Guide: Step-by-Step Solutions
If you are observing precipitation of this compound, follow these troubleshooting steps:
Step 1: Optimize Your Stock Solution Preparation
Ensure your this compound stock solution is properly prepared.
-
Recommended Solvent: Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Dissolution Technique: After adding DMSO, vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Step 2: Refine Your Dilution Method
The way you dilute your stock solution into the cell culture medium is critical.
-
Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the compound.[5]
-
Add Compound to Medium: Always add the DMSO stock solution of this compound to the pre-warmed medium, not the other way around.[1]
-
Rapid Mixing: Immediately after adding the stock solution, mix the solution thoroughly by vortexing or pipetting to ensure rapid and uniform dispersion, which can help prevent localized high concentrations and subsequent precipitation.[1]
-
Intermediate Dilutions: For very high concentrations, consider making intermediate dilutions of your concentrated stock in DMSO first before the final dilution into the aqueous medium.[1]
Step 3: Alternative Solubilization Strategies
If the above steps do not resolve the insolubility, consider these alternative methods:
| Strategy | Description | Recommended Starting Concentration |
| Co-solvents | Using a mixture of solvents can improve solubility. | PEG 400: up to 5% (v/v) |
| Surfactants | Non-ionic surfactants can be used as emulsifying agents. | Tween 80 or Polysorbate 20: 0.1% - 1% (v/v)[3] |
| Complexation | Cyclodextrins can encapsulate the hydrophobic compound, increasing its solubility. | HPBCD or SBE7BCD: 1-5 mM |
Note: When using any of these alternative strategies, it is essential to run appropriate vehicle controls to account for any potential effects of the solubilizing agent on the cells.
Experimental Protocols
Protocol 1: Standard Dilution of this compound for Cell Culture
-
Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Pre-warm your complete cell culture medium to 37°C.
-
For a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium.
-
Immediately after adding the stock solution, vortex the tube for 10-15 seconds to ensure rapid mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Add the final working solution to your cells, ensuring the final DMSO concentration does not exceed 0.1%.
Protocol 2: Solubilization using a Co-solvent (PEG 400)
-
Prepare a 10 mM stock solution of this compound in 100% PEG 400.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of the this compound stock in cell culture medium containing 5% PEG 400.
-
Further dilute this intermediate solution into the final cell culture medium to achieve the desired working concentration of this compound, ensuring the final PEG 400 concentration is not cytotoxic to your specific cell line.
-
Run a vehicle control with the same final concentration of PEG 400.
Signaling Pathway
This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Logical Troubleshooting Workflow
If you are still experiencing issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting this compound insolubility issues.
References
Technical Support Center: Optimizing MS9427 Concentration for Maximal EGFR Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MS9427 for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of mutant Epidermal Growth Factor Receptor (EGFR). It is a bifunctional molecule that simultaneously binds to the target protein (mutant EGFR) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to EGFR, marking it for degradation by the cell's natural protein disposal systems: the ubiquitin-proteasome system (UPS) and the autophagy/lysosome pathway.[1][2] This dual mechanism of action can lead to a more robust and sustained degradation of the target protein.
Q2: What is the optimal concentration range for this compound to achieve maximal EGFR degradation?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. Generally, concentrations ranging from 1 nM to 10 µM are tested.[1] It is important to identify a concentration that achieves maximal degradation (Dmax) with a potent half-maximal degradation concentration (DC50).
Q3: I am observing a decrease in EGFR degradation at higher concentrations of this compound. What could be the cause?
A3: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[3] At very high concentrations, this compound can form binary complexes with either EGFR or the E3 ligase, which are non-productive for degradation. This reduces the formation of the essential ternary complex (EGFR-MS9427-E3 ligase), leading to decreased degradation efficiency. To mitigate the hook effect, it is recommended to perform a wide dose-response curve to identify the optimal concentration that promotes ternary complex formation without leading to the hook effect.
Q4: How long should I treat my cells with this compound to observe significant EGFR degradation?
A4: The kinetics of PROTAC-mediated degradation can vary. A time-course experiment is recommended to determine the optimal treatment duration. Typically, significant degradation of EGFR by PROTACs can be observed within 4 to 24 hours of treatment.[4][5] For a comprehensive analysis, consider time points such as 2, 4, 8, 16, and 24 hours.
Q5: What are appropriate negative controls for my this compound experiments?
A5: To ensure that the observed EGFR degradation is a direct result of the PROTAC mechanism, it is essential to include proper negative controls. An ideal negative control is a molecule that is structurally similar to this compound but lacks the ability to bind to the E3 ligase.[3][4] This control will help differentiate between targeted degradation and other off-target effects of the compound. Additionally, a vehicle control (e.g., DMSO) should always be included in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak EGFR degradation | 1. Suboptimal this compound Concentration: The concentration used may be too low or in the range of the "hook effect". | 1. Perform a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 and Dmax.[1] |
| 2. Inappropriate Treatment Time: The incubation time may be too short to observe significant degradation. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration.[4][5] | |
| 3. Low E3 Ligase Expression: The cell line used may have low endogenous levels of the E3 ligase recruited by this compound. | 3. Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line. | |
| 4. Issues with Dual Degradation Pathways: Inhibition of either the proteasome or lysosomal pathway may be affecting degradation. | 4. To confirm the involvement of both pathways, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132) or a lysosomal inhibitor (e.g., bafilomycin A1). A rescue of EGFR levels would indicate the involvement of that pathway. | |
| High Cell Toxicity | 1. High this compound Concentration: The concentration of this compound may be cytotoxic. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. Use concentrations below the cytotoxic threshold for your degradation experiments. |
| 2. Off-Target Effects: this compound may have off-target effects at higher concentrations. | 2. Use a lower, more specific concentration of this compound. Compare the effects with a negative control PROTAC to distinguish between on-target and off-target toxicity.[3][4] | |
| Inconsistent Western Blot Results | 1. Uneven Protein Loading: Inaccurate protein quantification can lead to variability in Western blot results. | 1. Ensure accurate protein quantification using a reliable method (e.g., BCA assay). Always normalize EGFR band intensity to a loading control (e.g., GAPDH or β-actin).[1] |
| 2. Poor Antibody Quality: The primary or secondary antibodies may not be specific or sensitive enough. | 2. Use validated antibodies for EGFR and your loading control at the recommended dilutions. Optimize antibody concentrations and incubation times. | |
| 3. Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane can affect results. | 3. Optimize the transfer conditions (time, voltage, buffer composition) for your specific gel and membrane type. |
Quantitative Data Summary
The following tables summarize the degradation potency of this compound and a related EGFR PROTAC in different non-small cell lung cancer (NSCLC) cell lines.
Table 1: Degradation Potency (DC50) of EGFR PROTACs
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | Reference |
| This compound | HCC-827 | Del19 | 82 ± 73 | [2] |
| MS39 | HCC-827 | Del19 | 5.0 | [4] |
| MS39 | H3255 | L858R | 3.3 | [4] |
Table 2: Maximum Degradation (Dmax) of EGFR PROTACs
| Compound | Cell Line | EGFR Mutation | Concentration (nM) | Dmax (%) | Reference |
| MS39 | HCC-827 | Del19 | 50 | >95 | [4] |
| MS39 | H3255 | L858R | 50 | >95 | [4] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for EGFR Degradation
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Cell Seeding: Plate NSCLC cells (e.g., HCC-827) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
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PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 16 hours).
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Proceed with the Western blot protocol outlined below.
Protocol 2: Western Blot for EGFR Degradation
-
Sample Preparation: Mix equal amounts of protein lysate (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
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Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against EGFR (e.g., 1:1000 dilution) and a loading control antibody (e.g., GAPDH, 1:5000 dilution) overnight at 4°C.[1][6][7][8]
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR signal to the loading control signal. Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
Visualizations
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for weak EGFR degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GAPDH Polyclonal Antibody (10494-1-AP) [thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. origene.com [origene.com]
Technical Support Center: Overcoming Off-Target Effects of MS9427
Welcome to the technical support center for MS9427. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing guidance on how to identify, understand, and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using small molecule inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug or small molecule inhibitor, such as this compound, with cellular components other than its intended primary target.[1][2] These interactions can lead to misleading experimental results, where the observed phenotype is erroneously attributed to the inhibition of the primary target.[1] Off-target effects can also cause cellular toxicity or other confounding biological responses that are independent of the intended mechanism of action.[3] Therefore, it is crucial to identify and control for off-target effects to ensure the validity and reproducibility of experimental findings.
Q2: At what concentration should I use this compound to minimize off-target effects?
A2: To minimize off-target effects, it is recommended to use the lowest concentration of this compound that still elicits the desired on-target biological effect.[1] It is best practice to perform a dose-response experiment to determine the optimal concentration.[4] As a general guideline, inhibitors that are only effective at concentrations greater than 10 µM are more likely to have non-specific or off-target effects.[1]
Q3: What are some initial steps I can take to assess the potential for off-target effects with this compound?
A3: A good starting point is to review the scientific literature for any known off-target activities associated with the chemical class of this compound.[1] Additionally, utilizing computational or in silico tools can help predict potential off-target binding sites based on the structure of this compound.[5][6] These initial steps can help inform the design of more rigorous experimental controls.
Q4: What is the purpose of using a negative control compound in my experiments with this compound?
A4: A negative control compound, which is structurally similar to this compound but inactive against the intended target, is a valuable tool.[1] If the negative control compound does not produce the same phenotypic effect as this compound, it strengthens the evidence that the observed effect of this compound is due to its on-target activity.[1]
Q5: How can I confirm that this compound is engaging its intended target within the cell?
A5: Target engagement assays are designed to directly measure the binding of a compound to its target protein in a cellular context. Techniques such as cellular thermal shift assay (CETSA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) can be employed to confirm that this compound is physically interacting with its intended target inside the cell.
Troubleshooting Guide: Addressing Potential Off-Target Effects of this compound
If you are observing unexpected or inconsistent results in your experiments with this compound, this guide provides a systematic approach to troubleshoot potential off-target effects.
Data Presentation: Summarizing On- and Off-Target Activities
When publishing or presenting your data, it is crucial to clearly summarize the on-target and potential off-target activities of this compound. The following tables provide a template for presenting such data.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| Primary Target | Value | Value | e.g., Enzymatic |
| Off-Target 1 | Value | Value | e.g., Kinase Panel |
| Off-Target 2 | Value | Value | e.g., Kinase Panel |
| ... | ... | ... | ... |
IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[1] Ki: The inhibition constant, a measure of the binding affinity of the inhibitor to the target.[1]
Table 2: Cellular Activity of this compound
| Cell Line | On-Target EC50 (nM) | Phenotypic EC50 (nM) | Cytotoxicity CC50 (µM) |
| Cell Line A | Value | Value | Value |
| Cell Line B | Value | Value | Value |
| ... | ... | ... | ... |
EC50: The concentration of a drug that gives a half-maximal response. CC50: The concentration of a drug that is cytotoxic to 50% of cells.
Key Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target effects of this compound and investigate potential off-target effects.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to assess the direct binding of a ligand to its target protein in a cellular environment.
Methodology:
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Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound at a relevant concentration (e.g., 10x EC50) and another set with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for compound entry and target binding.
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Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Rescue Experiment using Target Overexpression
This experiment aims to demonstrate that the observed phenotype is specifically due to the inhibition of the intended target.
Methodology:
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Generate Overexpression Construct: Clone the full-length cDNA of the target gene into a suitable mammalian expression vector. As a control, use an empty vector.
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Transfection: Transfect the target-overexpressing plasmid or the empty vector control into your cell line of interest.
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Selection and Verification: If necessary, select for stably transfected cells. Verify the overexpression of the target protein by Western blot or qPCR.
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This compound Treatment: Treat both the target-overexpressing cells and the empty vector control cells with a range of concentrations of this compound.
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Phenotypic Assay: Perform the phenotypic assay of interest (e.g., cell viability, reporter gene expression, etc.).
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Data Analysis: Compare the dose-response curves of this compound in the target-overexpressing and control cells. A rightward shift in the dose-response curve in the overexpressing cells suggests that the phenotype is on-target.
Use of an Orthogonal Small Molecule Inhibitor
Employing an inhibitor with a different chemical structure but the same target can help confirm that the observed phenotype is due to target inhibition rather than a chemotype-specific off-target effect.[1]
Methodology:
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Select Orthogonal Inhibitor: Identify a well-characterized inhibitor of the same target as this compound but from a different chemical class.
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Dose-Response: Perform dose-response experiments with both this compound and the orthogonal inhibitor in your assay of interest.
Signaling Pathway Considerations
When interpreting the effects of this compound, it is important to consider the broader signaling network in which the target protein functions. Off-target effects can arise from interactions with proteins in related or parallel pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: MS9427 Degradation Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the targeted protein degrader, MS9427.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the target protein, Target Protein X (TPX). It functions by forming a ternary complex with TPX and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TPX.[1][2]
Q2: I am not observing any degradation of my target protein, TPX. What are the common reasons for this?
Several factors can lead to a lack of TPX degradation. These can be broadly categorized as issues with the compound, the experimental setup, or the biological system. Common reasons include poor cell permeability of this compound, inefficient ternary complex formation, the choice of an inappropriate E3 ligase for the cell line, or problems with the detection method.[3][4] A logical workflow can help diagnose the issue.
Q3: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC like this compound.[4] This occurs because at excessive concentrations, this compound is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3][4] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[4]
Q4: I'm observing high cytotoxicity in my assay. Is this expected with this compound?
While high concentrations of any compound can be toxic, significant cytotoxicity at effective degradation concentrations may indicate on-target or off-target toxicity. Degradation of a critical protein can lead to cell cycle arrest and apoptosis. It is recommended to perform a cell viability assay in parallel with your degradation assay to distinguish between targeted degradation-induced cytotoxicity and non-specific toxic effects.[3]
Troubleshooting Guides
Problem 1: No or Poor Degradation of Target Protein X (TPX)
Possible Causes and Solutions
| Potential Cause | Recommended Action | Relevant Experiment/Assay |
| Poor Cell Permeability of this compound | Modify the linker of this compound to improve physicochemical properties. | Cellular uptake assays (e.g., using a fluorescently labeled this compound analog). |
| Inefficient Ternary Complex Formation | Confirm the formation of the TPX-MS9427-E3 ligase complex.[3] | Co-immunoprecipitation (Co-IP) or proximity assays (e.g., TR-FRET, NanoBRET).[1][3][5] |
| Incorrect E3 Ligase Choice | Ensure the chosen E3 ligase is expressed at sufficient levels in the cell line. Consider using a different E3 ligase recruiter. | Western blot to check E3 ligase expression levels. |
| Proteasome Inhibition | Include a positive control (e.g., MG132) to confirm proteasome activity is not compromised.[3] | Proteasome activity assay. |
| High Protein Synthesis Rate | Perform a time-course experiment to find the optimal degradation window. Shorter treatment times may reveal more profound degradation before new protein synthesis occurs.[3] | Cycloheximide (CHX) chase experiment followed by Western blot. |
| Detection Issues (Western Blot) | Verify the primary antibody is specific and sensitive for TPX. Ensure proper protein transfer and blotting conditions.[3] | Use a positive control cell lysate known to express TPX. Optimize antibody concentration and incubation times. |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the time course of the experiment. | LC-MS/MS analysis of this compound in media at different time points. |
Problem 2: Incomplete Degradation or High Dmax
Possible Causes and Solutions
| Potential Cause | Recommended Action | Relevant Experiment/Assay |
| "Hook Effect" | Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves.[3][4] | Dose-response degradation assay. |
| Suboptimal Ternary Complex Stability | While difficult to modulate directly, ensure optimal cellular health and assay conditions. | Biophysical assays like TR-FRET or SPR to measure ternary complex stability.[4] |
| High Protein Synthesis Rate | The cell may be synthesizing new TPX protein at a rate that counteracts degradation. Try a time-course experiment to find the optimal degradation window.[3] | Cycloheximide (CHX) chase experiment. |
| Compound Solubility/Aggregation | Ensure this compound is fully solubilized in the vehicle (e.g., DMSO) before diluting in media.[3] | Visual inspection of the stock solution and final media for precipitation. |
Experimental Protocols
Protocol 1: Western Blot for TPX Degradation
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Cell Treatment: Seed cells and treat with varying concentrations of this compound for the desired time (e.g., 8-24 hours).[3] Include vehicle control (e.g., DMSO) and a positive control for degradation if available.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]
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Protein Quantification: Centrifuge lysates and determine the protein concentration of the supernatant using a BCA assay.[3]
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Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[3]
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.[3]
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for TPX overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: In-Cell Ubiquitination Assay
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Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated TPX.[8]
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Immunoprecipitation (IP): Lyse cells and immunoprecipitate TPX using an anti-TPX antibody.
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Elution and Western Blot: Elute the captured proteins from the beads. Run the eluate on an SDS-PAGE gel and transfer to a membrane.[3]
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Detection: Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the MG132 + this compound lane, corresponding to ubiquitinated TPX, confirms the mechanism.[3]
Visualizations
Caption: Signaling pathway of this compound-induced protein degradation.
Caption: Logical workflow for troubleshooting lack of TPX degradation.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
How to prevent MS9427 degradation in solution
This technical support center provides guidance on preventing the degradation of the compound MS9427 in solution. As specific stability data for this compound is not publicly available, this guide offers general best practices and systematic approaches for researchers to assess and maintain the stability of novel or poorly documented compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
Q1: I am observing a decrease in the expected activity of my this compound solution over time. What could be the cause?
A1: A decrease in activity is a primary indicator of compound degradation. Several factors could be responsible, including hydrolysis, oxidation, photodegradation, or reaction with components of your solvent or buffer. To troubleshoot this, we recommend the following steps:
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Confirm Purity of a Fresh Sample: Analyze a freshly prepared solution of this compound using a suitable analytical method (e.g., HPLC, LC-MS) to establish a baseline purity and concentration.
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Perform a Forced Degradation Study: Systematically expose freshly prepared solutions to stress conditions such as acid, base, heat, light, and oxidizing agents to identify potential degradation pathways. A general protocol for this is provided in the "Experimental Protocols" section.
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Analyze Aged Solutions: Analyze your aged solution using the same analytical method to identify any degradation products and quantify the loss of the parent compound.
Q2: My this compound solution has changed color (or has become cloudy). What should I do?
A2: A change in appearance is a strong indicator of a chemical change, which could be degradation or precipitation.
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Precipitation: The compound may be falling out of solution. This could be due to incorrect solvent choice, a change in temperature, or the concentration being too high. Try warming the solution gently or adding a small amount of a co-solvent. Always check the solubility of this compound in your chosen solvent system.
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Degradation: The color change may be due to the formation of chromophoric degradation products. This necessitates a full stability assessment as described in Q1.
Q3: I see new peaks appearing in my chromatogram when I analyze my this compound solution. How can I identify them?
A3: The appearance of new peaks strongly suggests the formation of degradation products. Identifying these products can provide insight into the degradation mechanism.
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LC-MS Analysis: The most effective way to identify unknown peaks is through Liquid Chromatography-Mass Spectrometry (LC-MS), which provides the mass-to-charge ratio of the new compounds. This information can be used to deduce their chemical structures.
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Forced Degradation Comparison: Compare the chromatograms of your aged solution with those from your forced degradation study. If the new peaks match those generated under specific stress conditions (e.g., acidic hydrolysis), you can infer the likely cause of degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store a stock solution of this compound?
A1: While specific instructions for this compound are unavailable, general best practices for storing chemical compounds in solution should be followed:
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Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down chemical reactions. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
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Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, as light can catalyze degradation.
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Air: If the compound is susceptible to oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
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Solvent: Use a high-purity, anhydrous solvent if the compound is prone to hydrolysis.
Q2: Which solvents should I use or avoid for this compound?
A2: The choice of solvent is critical. Without specific data for this compound, a small-scale solubility and short-term stability test is recommended.
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Recommended Starting Solvents: Consider common laboratory solvents like DMSO, DMF, or ethanol (B145695) for initial stock solutions. For aqueous working solutions, prepare them fresh from the stock solution for each experiment.
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Solvents to Use with Caution: Protic solvents like methanol (B129727) or water can participate in hydrolysis reactions.[1] Buffers can also influence stability; for instance, acidic or basic buffers can catalyze hydrolysis.[1]
Q3: How often should I prepare fresh working solutions of this compound?
A3: It is highly recommended to prepare fresh working solutions from a frozen stock for each experiment. If you need to use a working solution over a period of hours, keep it on ice and protected from light. The stability of this compound in your specific experimental buffer should be determined empirically.
Q4: How can I prevent contamination of my this compound solution?
A4: Store chemicals separately based on their hazard category and compatibility to prevent accidental reactions.[2] Use sterile pipette tips and tubes when preparing solutions to avoid microbial contamination, which can also degrade the compound. Ensure that storage areas are clean, dry, and well-ventilated.[3]
Data Presentation
Use the following table template to summarize the results from your stability studies. This will allow for easy comparison of the stability of this compound under different conditions.
Table 1: Summary of this compound Stability Under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | No. of Degradants | Peak Area of Major Degradant (%) |
| 0.1 M HCl | 24h | 60 | |||
| 0.1 M NaOH | 24h | 60 | |||
| 3% H₂O₂ | 24h | 25 | |||
| Heat (in dark) | 72h | 80 | |||
| Light (UV/Vis) | 48h | 25 | |||
| Control (in dark) | 72h | 25 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to rapidly assess its stability profile.
Objective: To identify the conditions under which this compound degrades and to generate its primary degradation products for characterization.
Materials:
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This compound (solid)
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Solvent (e.g., Acetonitrile or a suitable organic solvent)
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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3% Hydrogen Peroxide (H₂O₂)
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HPLC or LC-MS system with a suitable column
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Photostability chamber or a light source
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Oven or water bath
Methodology:
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Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
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Set Up Stress Conditions: For each condition, mix the this compound stock solution with the stressor solution. A typical ratio is 1:1 (v/v).
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
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Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
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Thermal Stress: Place a vial of the stock solution in an oven at a high temperature (e.g., 80°C).
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Photolytic Stress: Place a vial of the stock solution in a photostability chamber.
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Control: Keep a vial of the stock solution protected from light at room temperature.
-
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Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). Take time points as needed.
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Neutralization (for acid/base samples): Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
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Analysis: Analyze all samples, including the control, by HPLC or LC-MS.
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Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of this compound remaining and identify the number and relative abundance of any new peaks (degradants).
Visualizations
The following diagrams illustrate key concepts and workflows for managing this compound stability.
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for assessing this compound stability.
Caption: Logic diagram for troubleshooting this compound degradation.
References
Interpreting unexpected results from MS9427 treatment
Welcome to the technical support center for MS9427. This resource provides troubleshooting guides and answers to frequently asked questions to help you interpret and resolve unexpected results during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, resulting in the activation of the canonical Wnt signaling pathway and its target genes.
Q2: What are the expected cellular effects of this compound treatment?
The primary expected effect is the stabilization and accumulation of β-catenin. This typically results in the transcriptional activation of Wnt target genes, such as c-Myc and Cyclin D1, which can lead to increased cell proliferation in Wnt-responsive cell lines.
Troubleshooting Guide: Unexpected Results
Issue 1: Unexpected Decrease in Cell Viability or Cytotoxicity Observed
You expected an increase in cell proliferation based on Wnt pathway activation, but instead, you observe a significant decrease in cell viability after this compound treatment.
-
Cause A: Off-Target Kinase Inhibition. At higher concentrations, this compound may inhibit other kinases essential for cell survival in your specific cell model.
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Solution A: Perform a Dose-Response Curve. Test a wide range of this compound concentrations (e.g., 1 nM to 50 µM) to identify a therapeutic window where GSK-3β is inhibited without causing cytotoxicity.
-
Cause B: Cell Line-Specific Synthetic Lethality. Your cell line may have a specific genetic background (e.g., mutations in an oncogene like KRAS) that creates a synthetic lethal interaction with GSK-3β inhibition.
-
Solution B: Profile Key Survival Pathways. Assess the phosphorylation status of key nodes in other survival pathways, such as Akt and ERK, to see if this compound is causing unintended inhibition.
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Cause C: Contamination or Compound Degradation. The this compound stock solution may be contaminated or may have degraded.
-
Solution C: Verify Compound Integrity. Use a fresh, validated batch of this compound. Confirm its purity and identity via methods like LC-MS.
Table 1: Dose-Response Effect of this compound on Cell Viability and β-catenin Stabilization
| This compound Conc. | Cell Viability (% of Control) | p-GSK-3β (Ser9) / Total GSK-3β (Fold Change) | Cytoplasmic β-catenin (Fold Change) |
| 0 µM (Vehicle) | 100% | 1.0 | 1.0 |
| 0.01 µM | 98% | 1.8 | 2.5 |
| 0.1 µM | 95% | 2.5 | 4.1 |
| 1.0 µM | 89% | 2.6 | 4.3 |
| 10.0 µM | 55% | 2.6 | 4.4 |
| 50.0 µM | 21% | 2.7 | 4.5 |
Data shows that cytotoxicity is observed at concentrations >1.0 µM, while near-maximal β-catenin stabilization is achieved at 0.1 µM. The optimal concentration for this cell line is likely between 0.1-1.0 µM.
Issue 2: No Change in β-catenin Levels or Wnt Target Gene Expression
Despite treating with this compound at the recommended concentration, you do not observe the expected accumulation of cytoplasmic β-catenin or upregulation of target genes like c-Myc.
-
Cause A: Inactive Wnt Pathway in the Cell Model. The chosen cell line may have a non-functional or constitutively active Wnt pathway (e.g., mutations in APC or β-catenin itself), rendering it insensitive to GSK-3β inhibition.
-
Solution A: Use a Wnt-Responsive Control Cell Line. Validate your experimental setup using a cell line known to be responsive to GSK-3β inhibitors, such as HEK293T or SW480.
-
Cause B: Insufficient Incubation Time. The duration of this compound treatment may be too short to allow for detectable accumulation of β-catenin.
-
Solution B: Perform a Time-Course Experiment. Treat cells with this compound and harvest samples at multiple time points (e.g., 1, 4, 8, 16, and 24 hours) to determine the optimal treatment duration.
-
Cause C: Subcellular Fractionation Issues. If you are analyzing β-catenin levels in different cellular compartments, poor separation of cytoplasmic and nuclear fractions could be masking the accumulation.
-
Solution C: Validate Fractionation Protocol. Use protein markers specific to each compartment (e.g., α-Tubulin for cytoplasm, Lamin B1 for nucleus) in your Western blots to ensure clean separation.
Key Experimental Protocols
Protocol 1: Western Blot for β-catenin and p-GSK-3β (Ser9)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Rabbit anti-β-catenin (1:1000)
-
Rabbit anti-p-GSK-3β (Ser9) (1:1000)
-
Mouse anti-GSK-3β (Total) (1:1000)
-
Mouse anti-β-Actin (Loading Control) (1:5000)
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:2000) for 1 hour at room temperature.
-
Detection: Wash 3x with TBST and visualize bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Improving the delivery of MS9427 to target cells
Welcome to the technical support center for MS9427. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to target cells and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating a high-concentration stock solution, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO). It is critical to ensure that the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.1%, to prevent any solvent-induced cytotoxicity. For each experiment, prepare fresh dilutions from your stock solution.
Q2: How should I store the this compound stock solution to ensure its stability?
A2: To maintain the integrity of this compound, aliquot the high-concentration stock solution into smaller volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[1] A color change in the solution may indicate chemical degradation or oxidation, and it is crucial to assess the compound's integrity if this occurs.[1] For long-term storage, use amber glass vials or polypropylene (B1209903) tubes to prevent adsorption of the compound to the container.[1]
Q3: What is a good starting concentration range for this compound in a new cell-based assay?
A3: When using this compound in a new cell-based assay, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range is from 1 nM to 100 µM.[2] This wide range will help you identify the effective concentration window for your specific cell line and experimental conditions.[2]
Q4: How does the presence of serum in the culture medium affect the activity of this compound?
A4: Serum proteins in the culture medium can bind to small molecules like this compound, which can reduce the effective concentration of the compound available to the cells.[2][3] This can lead to an underestimation of the compound's potency. If you suspect significant interference from serum proteins, consider performing your experiments in serum-free or reduced-serum conditions.[2] Alternatively, you can quantify the extent of protein binding to better interpret your results.[3]
Q5: How can I differentiate between on-target and off-target effects of this compound?
A5: Distinguishing between on-target and off-target effects is crucial for validating your findings. One approach is to use a structurally unrelated inhibitor that targets the same pathway to see if it produces a similar phenotype. Additionally, employing a negative control, such as a closely related but inactive structural analog of this compound, can help confirm that the observed effects are due to the intended mechanism of action.[4]
Troubleshooting Guides
Issue 1: Inconsistent results between experimental batches.
-
Possible Cause: Degradation of this compound. Small molecules can lose activity over time due to improper storage or handling.[5]
-
Solution: Always prepare fresh dilutions of this compound from a properly stored, aliquoted stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
-
Possible Cause: Variations in cell culture conditions. The passage number, confluency, and health of your cells can significantly impact their response to treatment.[5]
-
Solution: Maintain a standardized cell culture protocol. Ensure cells are healthy and in the logarithmic growth phase. Regularly test for mycoplasma contamination.[5]
-
-
Possible Cause: Pipetting inaccuracies. Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor.
-
Solution: Ensure your pipettes are properly calibrated and use consistent pipetting techniques.
-
Issue 2: High levels of cell death observed at all tested concentrations.
-
Possible Cause: Compound-induced cytotoxicity. This compound may be toxic to the cells at the concentrations tested.
-
Solution: Perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the cytotoxic concentration range of this compound for your specific cell line.[2]
-
-
Possible Cause: Solvent toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤0.1% for DMSO). Always include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.[2]
-
Issue 3: No observable effect of this compound at the tested concentrations.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Test a higher concentration range. Some inhibitors require higher concentrations in cell-based assays compared to biochemical assays to achieve a biological response.[2]
-
-
Possible Cause: The compound is unstable under your experimental conditions.
-
Solution: Confirm the stability of this compound in your culture medium over the time course of your experiment.
-
-
Possible Cause: Your cell line is not sensitive to this compound or the assay is not sensitive enough.
-
Solution: Verify that your cell line expresses the intended target of this compound. Use a positive control to ensure that the assay is working correctly.[2]
-
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent Results
| Possible Cause | Recommended Solution |
| This compound Degradation | Prepare fresh dilutions from a stable stock for each experiment. |
| Cell Culture Variability | Standardize cell culture protocols and monitor cell health. |
| Pipetting Errors | Calibrate pipettes and maintain consistent technique. |
Table 2: Quantitative Parameters for Cellular Uptake Assays
| Assay Method | Parameter Measured | Typical Units | Key Considerations |
| HPLC-MS | Intracellular Concentration | ng/mg protein or µM | Requires cell lysis and extraction; highly sensitive and specific. |
| Flow Cytometry | Mean Fluorescence Intensity | Arbitrary Units | High-throughput; requires a fluorescently labeled compound or a fluorescent reporter. |
| Radiometric Assay | Radioactivity (CPM/DPM) | CPM/mg protein | Highly sensitive; requires radiolabeled compound and specialized equipment. |
Experimental Protocols
Protocol 1: Determining the Intracellular Concentration of this compound by HPLC-MS
This protocol provides a method for the accurate quantification of intracellular this compound.[3][6]
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Internal standard for HPLC-MS
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates or 10 cm dishes and allow them to adhere and reach the desired confluency.
-
Treatment: Treat the cells with the desired concentration of this compound for the specified time. Include untreated control wells.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a BCA protein assay for normalization.
-
Sample Preparation for HPLC-MS:
-
To the remaining cell lysate, add a known amount of the internal standard.
-
Precipitate the proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex the mixture and incubate at -20°C for at least 2 hours.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.
Protocol 2: Assessing Target Inhibition by Western Blot
This protocol is for determining the effect of this compound on the phosphorylation status of a downstream target protein.[7]
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (specific to the phosphorylated target and total target)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Add the ECL substrate and detect the signal using a chemiluminescence imaging system.[8]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total target protein and a loading control (e.g., GAPDH or β-actin) for normalization.
Protocol 3: Cell Viability MTT Assay
This protocol measures the effect of this compound on cell viability.[11]
Materials:
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan (B1609692) crystals.[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MS9427 stability and storage conditions
Technical Support Center: MS9427
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of the small molecule inhibitor this compound. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: Upon receipt, the lyophilized powder of this compound should be stored at -20°C for long-term stability, which can be effective for up to three years.[1][2] For shorter durations, storage at 4°C is acceptable for up to two years.[1][2] Always refer to the Certificate of Analysis (CofA) for lot-specific recommendations.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ensure the powder is fully dissolved. Before opening the vial, it is good practice to centrifuge it to collect all the powder at the bottom.[1]
Q3: How should I store the stock solution of this compound?
A3: Stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C or -80°C.[1][3] This practice minimizes repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[3][4] For short-term storage, aliquots of stock solutions can be kept at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: Can I store this compound stock solutions in aqueous buffers?
A4: It is not recommended to store this compound in aqueous buffers for extended periods, as this can lead to hydrolysis and degradation. Prepare fresh working solutions in your experimental buffer from the DMSO stock solution for each experiment.[4]
Q5: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects.[4][5] Always include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent.[2][5]
Troubleshooting Guide
Q1: I observed a color change in my this compound stock solution. What should I do?
A1: A color change in your stock solution may indicate chemical degradation or oxidation.[3] This can be caused by exposure to light or air. It is recommended to discard the solution and prepare a fresh stock from the lyophilized powder. To prevent this, store solutions in amber vials or wrap containers in foil to protect them from light.[3]
Q2: My this compound precipitated out of the aqueous buffer after I diluted it from the DMSO stock. How can I fix this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules.[2] Here are some steps to address this:
-
Lower the Final Concentration : You may have exceeded the aqueous solubility limit of this compound. Try using a lower final concentration in your assay.[2]
-
Optimize DMSO Concentration : A slightly higher final DMSO concentration (up to 0.5%) might be necessary to maintain solubility.[2]
-
Adjust pH : The solubility of some compounds is pH-dependent. Experiment with different pH values in your buffer.[2][4]
-
Sonication : Gentle warming or sonication can help dissolve the compound, but be cautious as this can also cause degradation.[5]
Q3: My experimental results with this compound are inconsistent between batches. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Compound Instability : Ensure you are preparing fresh dilutions from a stable stock solution for each experiment and avoiding repeated freeze-thaw cycles.[4]
-
Cell Culture Conditions : Variations in cell passage number, confluency, or serum batches can impact cellular responses.[4]
-
Pipetting Errors : Ensure your pipettes are calibrated and use consistent techniques.[4]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[1][2] | Protect from moisture. |
| Lyophilized Powder | 4°C | Up to 2 years[1][2] | For shorter-term storage. |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months[1] | Preferred for longer-term solution storage. |
| Working Solution (Aqueous Buffer) | 2-8°C | Use immediately | Not recommended for storage. |
Table 2: Factors Affecting this compound Stability in Solution
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Accelerated degradation at higher temperatures.[3] | Store stock solutions at -20°C or -80°C.[3] |
| Freeze-Thaw Cycles | Compound degradation and water absorption by DMSO.[2][4] | Aliquot stock solutions into single-use vials. |
| Light Exposure | Photochemical degradation.[3] | Store in amber vials or wrap containers in foil.[3] |
| Air (Oxygen) Exposure | Oxidation of the compound.[3] | Purge vial headspace with inert gas (argon or nitrogen).[3] |
| pH | Stability can be pH-dependent in aqueous solutions.[3] | Maintain the recommended pH in buffered solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-use Check : Before opening, centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom of the vial.[1]
-
Solvent Addition : Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution : Vortex the vial gently until the powder is completely dissolved. Gentle warming or sonication may be used sparingly if necessary.
-
Aliquoting : Dispense the stock solution into smaller, single-use polypropylene (B1209903) tubes.
-
Storage : Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Assessing this compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound under specific experimental conditions (e.g., in an aqueous assay buffer).
-
Initial Sample (T=0) : Prepare a working solution of this compound in the desired aqueous buffer. Immediately inject a sample into a calibrated High-Performance Liquid Chromatography (HPLC) system and record the chromatogram. The peak area of this compound at T=0 serves as the baseline.
-
Incubation : Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C for 24 hours).
-
Time-Point Samples : At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it into the HPLC system.
-
Data Analysis : Compare the peak area of this compound at each time point to the T=0 baseline. A decrease in the peak area over time indicates degradation. The appearance of new peaks may signify the formation of degradation products.
Visualizations
Caption: Recommended workflow for storing and handling this compound.
Caption: Decision tree for troubleshooting inconsistent results.
Caption: this compound as a hypothetical inhibitor of Kinase B.
References
Validation & Comparative
A Comparative Guide to Apoptosis Induction in Cancer Cells: Paclitaxel vs. Doxorubicin
Disclaimer: Initial searches for "MS9427" did not yield any publicly available information on a compound with this identifier related to apoptosis in cancer cells. Therefore, this guide provides a comparative analysis of two well-established, apoptosis-inducing chemotherapeutic agents, Paclitaxel and Doxorubicin (B1662922), to serve as a comprehensive example of the requested content.
Introduction
The induction of apoptosis, or programmed cell death, is a cornerstone of many cancer therapies. By triggering this intrinsic cellular suicide program, anticancer agents can effectively eliminate malignant cells. This guide provides a detailed comparison of two widely used chemotherapeutic drugs, Paclitaxel and Doxorubicin, focusing on their mechanisms of apoptosis induction, supported by experimental data and detailed protocols for validation. This information is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Mechanisms of Apoptosis Induction
Paclitaxel and Doxorubicin induce apoptosis through distinct molecular pathways. Paclitaxel primarily targets microtubules, while Doxorubicin's main mechanism involves DNA damage and the generation of reactive oxygen species.
Paclitaxel: As a taxane, Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[1][2] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to prolonged mitotic blockage.[2][3] This sustained mitotic arrest is a key trigger for the intrinsic apoptotic pathway.[3] Paclitaxel has also been shown to induce apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.[1][4][5]
Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[6][7] This DNA damage response activates signaling pathways that converge on the induction of apoptosis.[6] Furthermore, Doxorubicin can generate reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, including DNA and mitochondria, further promoting apoptosis.[6][7][8] Doxorubicin-induced apoptosis can be mediated by both p53-dependent and p53-independent pathways.[9][10]
Comparative Performance Data
The following tables summarize key quantitative data comparing the apoptotic effects of Paclitaxel and Doxorubicin in different cancer cell lines.
| Parameter | Paclitaxel | Doxorubicin | Cancer Cell Line | Reference |
| IC50 (nM) | 1577.2 ± 115.3 | 202.37 ± 3.99 | T47D (Breast Cancer) | [11] |
| Apoptotic Cells (%) | ~10% (at 24h) | Not specified in this study | BRC 230 (Breast Cancer) | [12] |
| Apoptotic Cells (%) | ~15% (at 24h) | Not specified in this study | MCF-7 (Breast Cancer) | [12] |
| Apoptotic Index (%) | Not specified in this study | Significantly higher in imatinib-resistant cells | 32D BCR-ABL1+ (Leukemia) | [13] |
Table 1: Comparison of IC50 values and percentage of apoptotic cells for Paclitaxel and Doxorubicin in breast cancer cell lines.
| Apoptosis-Related Protein | Effect of Paclitaxel | Effect of Doxorubicin | Cancer Cell Line | Reference |
| Bcl-2 | Phosphorylation (inactivation) | Decrease in expression | Various | [1][4][14] |
| Bax | Not consistently reported | Increase in expression | MCF-7 (Breast Cancer) | [14] |
| Bax/Bcl-xL Ratio | Not specified | Significant increase | MCF-7 (Breast Cancer) | [14] |
| Caspase-3 Activation | Yes | Yes | Various | [9][15] |
| Caspase-7 Activation | Yes | Yes | TE-12 (Esophageal Squamous Cell Carcinoma), BRC-230 (Breast Cancer) | [12][15] |
| Caspase-8 Activation | Not consistently reported | Yes (in BRC-230) | BRC-230 (Breast Cancer) | [12] |
| Caspase-9 Activation | Yes | Yes (in MCF-7) | TE-12 (Esophageal Squamous Cell Carcinoma), MCF-7 (Breast Cancer) | [12][15] |
Table 2: Comparative effects of Paclitaxel and Doxorubicin on key apoptosis-related proteins.
Signaling Pathway Diagrams
Caption: Paclitaxel-induced intrinsic apoptosis pathway.
Caption: Doxorubicin-induced apoptosis pathways.
Experimental Workflows and Protocols
Accurate validation of apoptosis is crucial. The following sections detail the workflows and protocols for key assays used to quantify apoptosis.
Experimental Workflow for Apoptosis Validation
Caption: General workflow for validating drug-induced apoptosis.
Detailed Experimental Protocols
1. Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cancer cells with the desired concentrations of Paclitaxel or Doxorubicin for the indicated time. Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[19]
-
2. Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[20][21][22][23][24]
-
Materials:
-
Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells as described above.
-
Harvest 1-5 x 10^6 cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
Add 50-100 µg of protein to each well of a 96-well plate and adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
3. Western Blot for Bcl-2 and Bax
This technique is used to determine the protein levels of pro- and anti-apoptotic Bcl-2 family members.[25][26][27][28][29]
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Conclusion
Both Paclitaxel and Doxorubicin are potent inducers of apoptosis in cancer cells, albeit through different mechanisms. Paclitaxel's action is primarily mediated by microtubule stabilization and mitotic arrest, while Doxorubicin induces apoptosis mainly through DNA damage and oxidative stress. The choice of agent and the interpretation of experimental results depend on the specific cancer type and its molecular characteristics. The provided protocols and workflows offer a standardized approach to validate and compare the apoptotic efficacy of these and other potential anticancer compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scitepress.org [scitepress.org]
- 12. Addition of 5-fluorouracil to doxorubicin-paclitaxel sequence increases caspase-dependent apoptosis in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. caspase3 assay [assay-protocol.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. mpbio.com [mpbio.com]
- 23. biogot.com [biogot.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Western blot analysis of Bcl-2 and Bax expression [bio-protocol.org]
- 28. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 29. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dasatinib, a potent oral tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein. However, the therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity—the ability to inhibit the intended target kinase without affecting other kinases in the vast human kinome. Off-target effects can lead to adverse events but may also present opportunities for therapeutic polypharmacology.
This guide provides an objective comparison of the cross-reactivity profile of Dasatinib with other prominent kinase inhibitors, supported by experimental data. We delve into the detailed methodologies of key assays used to generate these profiles and offer visualizations to clarify complex signaling pathways and experimental workflows. As no public information is available for a kinase inhibitor with the designation "MS9427," this guide uses the well-characterized inhibitor Dasatinib as a representative example for a comprehensive cross-reactivity analysis.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of Dasatinib and two other BCR-ABL inhibitors, Imatinib and Nilotinib, against a panel of selected kinases. The data, presented as IC50 values (the half-maximal inhibitory concentration), are compiled from various kinase profiling studies. Lower IC50 values indicate greater potency. This comparative data highlights the differences in selectivity among these clinically important drugs.[1][2][3]
| Kinase Target | Dasatinib (IC50, nM) | Imatinib (IC50, nM) | Nilotinib (IC50, nM) | Primary Function |
| ABL1 | <1 | 25 | 20 | Cell growth, proliferation |
| SRC | 0.5 | >10,000 | >10,000 | Cell growth, adhesion, migration |
| LCK | 1 | >10,000 | >10,000 | T-cell activation |
| LYN | 1 | >10,000 | >10,000 | B-cell signaling |
| c-KIT | 1-10 | 100 | 100-500 | Cell survival, proliferation |
| PDGFRβ | 28 | 100 | 100-500 | Cell growth, angiogenesis |
| EPHA2 | 15 | >1,000 | >1,000 | Cell migration, adhesion |
| DDR1 | 30 | 3,000 | 25 | Cell adhesion, migration |
| VEGFR2 | 8 | >10,000 | >10,000 | Angiogenesis |
Experimental Protocols
Understanding the methodologies used to generate kinase inhibition data is crucial for interpreting the results. Below are detailed protocols for three widely used assays for assessing kinase inhibitor selectivity.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This in vitro assay measures the activity of a purified kinase enzyme and its inhibition by a test compound.[4][5]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., Dasatinib) in DMSO.
-
Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the wells of a microtiter plate. Include controls for "no inhibitor" (DMSO only) and "no enzyme".
-
Kinase Reaction:
-
Prepare a master mix containing the purified kinase enzyme and its specific substrate in a kinase reaction buffer.
-
Add the kinase/substrate master mix to all wells except the "no enzyme" control.
-
Initiate the reaction by adding ATP to each well.
-
-
Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and consume any remaining ATP.
-
Signal Generation: Add a detection reagent that converts the generated ADP into ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[6][7][8][9][10]
Principle: A protein's thermal stability increases when it is bound to a ligand (inhibitor). This stabilization can be detected by heating the cells and quantifying the amount of soluble (non-denatured) protein remaining.
Protocol:
-
Cell Treatment: Treat cultured cells with the kinase inhibitor at various concentrations or with a vehicle control (DMSO). Incubate to allow for compound uptake and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated (denatured) proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins.
-
Protein Detection: Quantify the amount of the target kinase in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
KiNativ™ Assay
KiNativ™ is a chemical proteomics approach that profiles kinase inhibitor interactions directly in cell or tissue lysates.[11][12][13][14][15]
Principle: This method uses biotinylated, irreversible ATP/ADP probes that covalently label conserved lysine (B10760008) residues in the ATP-binding site of kinases. If an inhibitor is bound to the ATP-binding site, it will prevent the probe from labeling the kinase.
Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates that contain the native kinases.
-
Inhibitor Treatment: Incubate the lysates with the test inhibitor at various concentrations.
-
Probe Labeling: Add the biotinylated acyl-phosphate probe to the lysates. The probe will covalently label the active site lysine of kinases that are not blocked by the inhibitor.
-
Proteolytic Digestion: Digest the proteins in the lysate into peptides using an enzyme like trypsin.
-
Enrichment of Labeled Peptides: Use streptavidin-coated beads to capture the biotinylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The reduction in the signal for a particular kinase-derived peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor binds to that kinase.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LINCS Data Portal [lincsportal.ccs.miami.edu]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
In-Vivo Validation of SHIP2 Inhibitor Anti-Tumor Activity: A Comparative Guide
Disclaimer: No specific public data could be located for a compound designated "MS9427." This guide therefore provides a comparative framework for the in-vivo validation of a representative SHIP2 (SH2-containing inositol (B14025) 5'-phosphatase 2) inhibitor, drawing upon published experimental data for similar molecules in the class. The methodologies and data presented serve as an illustrative example for researchers, scientists, and drug development professionals engaged in the evaluation of anti-tumor agents targeting the SHIP2 pathway.
The inhibition of SHIP2, a key regulator in the PI3K/Akt signaling pathway, has emerged as a promising strategy in oncology.[1] In-vivo studies are critical to validate the therapeutic potential of SHIP2 inhibitors, assessing their efficacy, mechanism of action, and safety in a physiological context. This guide compares the anti-tumor activity of a representative SHIP2 inhibitor with a standard-of-care chemotherapy agent, providing insights into experimental design and data interpretation.
Comparative Anti-Tumor Efficacy
The following table summarizes the in-vivo anti-tumor activity of a representative SHIP2 inhibitor (Data derived from studies on SHIP2 depletion in breast cancer models) versus a conventional chemotherapy agent.
| Parameter | Representative SHIP2 Inhibitor (shRNA-mediated depletion) | Standard Chemotherapy (e.g., Doxorubicin) |
| Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | MDA-MB-231 (Triple-Negative Breast Cancer) |
| Animal Model | SCID Mice (Xenograft) | Nude Mice (Xenograft) |
| Dosing Regimen | N/A (Stable shRNA expression) | 5 mg/kg, intravenous, weekly |
| Treatment Duration | 6 weeks | 4 weeks |
| Tumor Volume Reduction | Significant decrease compared to control.[2] | ~50-70% reduction compared to vehicle |
| Tumor Weight Reduction | Significant decrease compared to control.[2] | ~40-60% reduction compared to vehicle |
| Metastasis | Reduced lung metastasis observed.[3] | Variable effects on metastasis |
| Mechanism of Action | Increased apoptosis, inhibition of cell migration.[2][3] | DNA intercalation and inhibition of topoisomerase II |
| Adverse Effects | Not reported in the cited study | Weight loss, myelosuppression |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in-vivo studies. Below are representative protocols for evaluating the anti-tumor activity of a SHIP2 inhibitor.
1. Xenograft Mouse Model:
-
Cell Line: MDA-MB-231 human breast cancer cells are cultured under standard conditions. For studies involving genetic inhibition, cells are stably transduced with shRNA targeting SHIP2 or a scramble control.
-
Animal Strain: Female severe combined immunodeficient (SCID) or nude mice, aged 6-8 weeks, are used.
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of culture medium and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Tumor volume is measured twice weekly using calipers and calculated with the formula: (Length x Width^2) / 2.
-
Treatment: For small molecule inhibitors, treatment (e.g., oral gavage or intraperitoneal injection) begins when tumors reach a palpable size (e.g., 100-150 mm^3). The vehicle control group receives the formulation buffer.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size, or at the end of the study period (e.g., 6 weeks).[2] Tumors and major organs are then excised for further analysis.
2. Immunohistochemistry and Western Blotting:
-
Excised tumor tissues are fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of protein expression (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).
-
A portion of the tumor is snap-frozen for protein extraction and subsequent Western blotting to confirm the target engagement and downstream signaling effects (e.g., levels of SHIP2, p-Akt).
Visualizing Experimental and Biological Pathways
Experimental Workflow for In-Vivo Anti-Tumor Activity Assessment
Caption: Workflow for in-vivo xenograft studies.
SHIP2 Signaling Pathway in Cancer
Caption: SHIP2's role in the PI3K/Akt pathway.
References
A Head-to-Head Comparison of MS9427 and Gefitinib in Targeting EGFR-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for cancers driven by the Epidermal Growth Factor Receptor (EGFR), small molecule inhibitors have been a cornerstone of treatment. Gefitinib (B1684475), a first-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated significant clinical benefit, particularly in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the emergence of drug resistance remains a critical challenge. This guide provides a detailed head-to-head comparison of gefitinib with MS9427, a novel PROTAC-based EGFR degrader, offering a potential strategy to overcome TKI resistance.
Executive Summary
This comparison guide delves into the distinct mechanisms of action, preclinical efficacy, and potential clinical implications of this compound and gefitinib. While gefitinib acts by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase, this compound utilizes a novel approach by inducing the degradation of the EGFR protein. This fundamental difference in their mechanisms suggests that this compound could be effective against gefitinib-resistant tumors. This guide presents available preclinical data for both compounds and outlines standard experimental protocols for their direct comparison.
Mechanism of Action: Inhibition vs. Degradation
The primary distinction between gefitinib and this compound lies in their interaction with the EGFR protein.
Gefitinib: As a tyrosine kinase inhibitor, gefitinib reversibly binds to the ATP-binding pocket within the intracellular domain of EGFR. This prevents the autophosphorylation and activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cell proliferation and promoting apoptosis.[1][2]
This compound: this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that hijacks the cell's natural protein disposal machinery. One end of this compound binds to the EGFR protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome and autophagy/lysosome pathways.[1][2] This degradation mechanism removes the entire EGFR protein, rather than just inhibiting its kinase activity.
Signaling Pathway Diagrams
Caption: Comparative mechanism of action of Gefitinib and this compound on the EGFR signaling pathway.
Performance Data: A Comparative Overview
While direct head-to-head clinical data is not yet available, preclinical studies provide insights into the potential advantages of this compound.
| Feature | This compound | Gefitinib |
| Target | EGFR Protein | EGFR Tyrosine Kinase Activity |
| Mechanism | Degradation | Inhibition |
| EGFR WT Kd | 7.1 nM[1] | ~2.4 nM |
| EGFR L858R Kd | 4.3 nM[1] | Data varies by study |
| Effect on Gefitinib-Resistant Mutations (e.g., T790M) | Potentially effective by degrading the entire protein | Ineffective |
| Mode of Action | Catalytic (one molecule can induce degradation of multiple EGFR proteins) | Stoichiometric (one molecule inhibits one EGFR protein) |
| Degradation Pathways | Ubiquitin/Proteasome System & Autophagy/Lysosome Pathways[1][2] | N/A |
Efficacy in Gefitinib-Resistant Models
A key therapeutic challenge with gefitinib is the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the receptor's affinity for ATP, reducing the binding efficacy of gefitinib.
Because this compound induces the degradation of the entire EGFR protein, it is hypothesized to be effective against tumors harboring the T790M mutation. By removing the target protein, this compound can potentially overcome resistance mechanisms that rely on alterations in the drug-binding site. Preclinical studies have shown that PROTAC-based EGFR degraders can effectively reduce the levels of T790M mutant EGFR and inhibit the growth of gefitinib-resistant cancer cells.
Experimental Protocols for Head-to-Head Comparison
To rigorously compare the efficacy of this compound and gefitinib, the following experimental protocols are recommended.
Cell Viability Assay (MTT or CellTiter-Glo® Assay)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and gefitinib in various NSCLC cell lines, including those with wild-type EGFR, activating mutations (e.g., exon 19 deletion, L858R), and resistance mutations (e.g., T790M).
Methodology:
-
Seed NSCLC cells (e.g., PC-9 for activating mutation, H1975 for T790M resistance) in 96-well plates.
-
After 24 hours, treat cells with a serial dilution of this compound or gefitinib for 72 hours.
-
Assess cell viability using MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure absorbance or luminescence to determine the percentage of viable cells relative to a vehicle-treated control.
-
Calculate IC50 values using non-linear regression analysis.
Caption: Experimental workflow for the cell viability assay.
Western Blot Analysis of EGFR Degradation and Pathway Inhibition
Objective: To confirm the mechanism of action by visualizing the degradation of EGFR by this compound and the inhibition of downstream signaling by both compounds.
Methodology:
-
Treat NSCLC cells with this compound or gefitinib at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with secondary antibodies and visualize bands using a chemiluminescence detection system.
In Vivo Xenograft Studies
Objective: To evaluate and compare the anti-tumor efficacy of this compound and gefitinib in a living organism.
Methodology:
-
Subcutaneously implant NSCLC cells (gefitinib-sensitive and resistant lines) into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound, gefitinib).
-
Administer compounds daily via an appropriate route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound represents a promising next-generation therapeutic strategy for EGFR-driven cancers. Its unique degradation mechanism offers a clear theoretical advantage over traditional inhibition, particularly in the context of acquired resistance to drugs like gefitinib. While further head-to-head studies are required to fully elucidate its clinical potential, the preclinical data and mechanistic rationale strongly support the continued development of this compound as a novel treatment for patients with EGFR-mutant NSCLC, including those who have developed resistance to first-generation TKIs. The experimental protocols outlined in this guide provide a framework for the direct and rigorous comparison of these two EGFR-targeting agents.
References
A Comparative Guide to Overcoming Acquired Resistance to EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "MS9427" did not yield publicly available information regarding a specific therapeutic agent with this identifier for the treatment of EGFR TKI-resistant cancers. Therefore, this guide provides a comprehensive overview of the mechanisms of acquired resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) and a framework for evaluating novel therapeutic agents designed to overcome these challenges. The information presented here is intended to serve as a valuable resource for the evaluation of any new drug candidate in this field.
Introduction to Acquired EGFR TKI Resistance
Targeted therapy with EGFR TKIs has revolutionized the treatment of non-small cell lung cancer (NSCLC) in patients harboring activating EGFR mutations.[1][2] First, second, and third-generation TKIs have demonstrated significant clinical benefits; however, the majority of patients inevitably develop acquired resistance, leading to disease progression.[2][3][4] Understanding the molecular basis of this resistance is critical for the development of next-generation therapies.
Acquired resistance to EGFR TKIs can be broadly categorized into two main types:
-
On-target resistance: This involves alterations in the EGFR gene itself, which prevent the TKI from effectively binding to its target. The most common on-target resistance mechanism to first- and second-generation TKIs is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[2][3] For third-generation TKIs like osimertinib, the C797S mutation is a key on-target resistance mechanism.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling, thereby promoting cell survival and proliferation despite effective EGFR inhibition.[2][3]
Key Mechanisms of Acquired Resistance to EGFR TKIs
A variety of molecular alterations have been identified as drivers of acquired resistance to EGFR TKIs. The table below summarizes the most common mechanisms.
| Resistance Mechanism | Type | Frequency (Post 1st/2nd Gen TKIs) | Frequency (Post 3rd Gen TKIs) | Therapeutic Strategies |
| EGFR T790M Mutation | On-target | ~50-60% | N/A (Osimertinib targets this) | Third-generation EGFR TKIs (e.g., Osimertinib) |
| EGFR C797S Mutation | On-target | Rare | ~10-20% | Fourth-generation EGFR TKIs (in development), combination therapies |
| MET Amplification | Off-target | ~5-20% | ~15-30% | MET inhibitors (e.g., Crizotinib, Capmatinib) in combination with EGFR TKIs |
| HER2 (ERBB2) Amplification | Off-target | ~2-12% | ~5-10% | HER2-targeted therapies (e.g., Trastuzumab, Ado-trastuzumab emtansine) |
| PIK3CA Mutations | Off-target | ~5% | ~5-10% | PI3K inhibitors (in clinical trials) |
| BRAF Mutations | Off-target | ~1% | ~3% | BRAF/MEK inhibitors (e.g., Dabrafenib, Trametinib) |
| Histologic Transformation | Off-target | ~3-14% | ~5-15% | Platinum-based chemotherapy |
| (e.g., to Small Cell Lung Cancer) |
Overcoming Resistance: A Comparative Look at Therapeutic Strategies
The development of novel agents and combination therapies is crucial to address the diverse mechanisms of acquired resistance.
Third-Generation EGFR TKIs
Osimertinib, a third-generation EGFR TKI, was specifically designed to be effective against tumors harboring the T790M mutation while also being active against the initial sensitizing EGFR mutations.[4] It has become a standard of care in both the first-line setting and for patients who have progressed on first- or second-generation TKIs due to T790M.[4]
Fourth-Generation EGFR TKIs
With the emergence of resistance to third-generation TKIs, primarily through the C797S mutation, a new wave of fourth-generation inhibitors is in development. These agents are designed to inhibit EGFR even in the presence of the C797S mutation.
Combination Therapies
For off-target resistance mechanisms, combination strategies are being actively investigated. For instance, in cases of MET amplification, combining an EGFR TKI with a MET inhibitor has shown promising results in clinical trials.[5]
Experimental Protocols for Evaluating Novel TKIs
To assess the efficacy of a novel TKI, such as a hypothetical "this compound," a series of preclinical experiments are essential.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of the compound against wild-type and mutant EGFR kinases (e.g., L858R, del19, T790M, C797S).
-
Methodology: Recombinant EGFR kinase domains are incubated with the test compound at various concentrations and a fluorescently labeled ATP substrate. Kinase activity is measured by quantifying the amount of phosphorylated substrate. The IC50 (half-maximal inhibitory concentration) is then calculated.
Cell-Based Proliferation Assays
-
Objective: To evaluate the effect of the compound on the growth of cancer cell lines with different EGFR mutation statuses.
-
Methodology: NSCLC cell lines harboring various EGFR mutations (e.g., PC-9 for del19, H1975 for L858R/T790M) are seeded in 96-well plates and treated with a range of concentrations of the test compound. Cell viability is assessed after 72 hours using a colorimetric assay (e.g., MTT or CellTiter-Glo).
Western Blot Analysis
-
Objective: To confirm the on-target activity of the compound by assessing the phosphorylation status of EGFR and its downstream signaling proteins.
-
Methodology: Resistant cell lines are treated with the test compound for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for phosphorylated and total EGFR, AKT, and ERK.
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously implanted with tumor cells from resistant NSCLC cell lines. Once tumors are established, mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy.
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating key concepts in EGFR TKI resistance and the evaluation of novel inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.
Caption: Major mechanisms of acquired resistance to EGFR TKIs.
Caption: A typical preclinical workflow for evaluating a novel EGFR TKI.
Conclusion
Overcoming acquired resistance to EGFR TKIs remains a significant challenge in the treatment of NSCLC. A deep understanding of the molecular mechanisms driving resistance is paramount for the development of effective new therapies. While no specific information is publicly available for "this compound," the framework provided in this guide offers a robust approach for the evaluation of any novel agent aimed at addressing this critical unmet medical need. The future of personalized medicine for EGFR-mutant NSCLC will likely involve a combination of next-generation TKIs and strategic combination therapies tailored to the specific resistance mechanisms of individual patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Strategies to overcome acquired resistance to EGFR TKI in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel agents and strategies for overcoming EGFR TKIs resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Strategies Beyond 3rd EGFR‐TKI Acquired Resistance: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of MS9427 (Suramin) Experimental Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental results of MS9427, identified as the polysulfonated naphthylurea compound Suramin (B1662206), with alternative treatments for adrenocortical carcinoma (ACC). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of Suramin's performance and the reproducibility of its reported effects.
Executive Summary
Suramin, investigated under the clinical trial identifier this compound (SWOG-9427) for adrenocortical carcinoma, has demonstrated limited efficacy and significant toxicity in clinical trials.[1][2] While preclinical studies have shown its ability to inhibit cancer cell growth through various mechanisms, its clinical utility in ACC is questionable when compared to the current standard-of-care treatments. This guide provides a side-by-side comparison of Suramin with Mitotane (B1677208) and the combination chemotherapy regimen of etoposide, doxorubicin (B1662922), and cisplatin (B142131) plus Mitotane (EDP-M).
Comparative Efficacy of Suramin and Alternatives in Adrenocortical Carcinoma
The following tables summarize the in vitro cytotoxicity and clinical trial outcomes for Suramin and the standard-of-care treatments for advanced adrenocortical carcinoma.
Table 1: In Vitro Cytotoxicity of Suramin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H295 | Adrenocortical Carcinoma | Inhibition of colony formation at clinically achievable concentrations | [3] |
| SW-13 | Adrenocortical Carcinoma | Inhibition of colony formation at clinically achievable concentrations | [3] |
| W13 | Wilms' Tumor | 11 | [4] |
| MCF-7 | Breast Cancer | ~200 µg/ml (~139 µM) | [5] |
| MDA-MB 231 | Breast Cancer | ~200 µg/ml (~139 µM) | [5] |
| Various Lung Cancer Lines | Lung Cancer | 130 to 3715 | [6] |
Table 2: Clinical Trial Outcomes in Advanced Adrenocortical Carcinoma
| Treatment | Trial/Study | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Suramin (this compound) | SWOG-9427 | 16 (evaluable) | 12.5% (2 Partial Responses) | Not Reported | Not Reported | [3] |
| German Study | 9 | 33.3% (3 Partial Responses) | Not Reported | Not Reported | [2] | |
| Mitotane (monotherapy) | Retrospective Cohort | 127 | 20.5% | 4.1 months | 18.5 months | [7] |
| EDP-M | Phase II Trial | 72 | 48.6% (95% CI: 37.1-60.3) | 18 months (in responders) | Not Reported | [8][9][10] |
| FIRM-ACT Trial | 304 | 23.2% | 5.0 months | 14.8 months | [1][11] |
Mechanism of Action: Signaling Pathways
Suramin exerts its biological effects through multiple mechanisms, primarily by inhibiting a wide range of proteins, including growth factors, receptors, and enzymes.
Suramin's Inhibition of Growth Factor Signaling
Suramin is known to interfere with the binding of various growth factors to their receptors, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Suramin in adrenocortical cancer: limited efficacy and serious toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suramin in adrenal cancer: modulation of steroid hormone production, cytotoxicity in vitro, and clinical antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of insulin like growth factor II autocrine growth of Wilms' tumor by suramin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin-induced growth inhibition and insulin-like growth factor-I binding blockade in human breast carcinoma cell lines: potentially related events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of suramin on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Etoposide, doxorubicin and cisplatin plus mitotane in the treatment of advanced adrenocortical carcinoma: a large prospective phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to MS9427 and Other PROTAC Degraders Targeting EGFR L858R Mutation
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continuously evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a promising modality to overcome resistance to traditional enzyme inhibitors. This guide provides a comparative analysis of MS9427, a potent PROTAC degrader of the Epidermal Growth Factor Receptor (EGFR), with other notable degraders specifically targeting the L858R mutation, a common driver in non-small cell lung cancer (NSCLC). This document synthesizes experimental data to offer a clear comparison of their performance and provides detailed experimental methodologies for key assays.
Introduction to EGFR L858R Degraders
The L858R mutation in the EGFR kinase domain leads to its constitutive activation, promoting uncontrolled cell growth and survival. While tyrosine kinase inhibitors (TKIs) have been the standard of care, acquired resistance often limits their long-term efficacy. PROTACs offer an alternative therapeutic strategy by hijacking the cell's natural protein disposal machinery to eliminate the mutant EGFR protein altogether. These bifunctional molecules consist of a ligand that binds to the target protein (EGFR L858R), a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
This compound is a potent PROTAC that has demonstrated selective degradation of mutant EGFR over its wild-type (WT) counterpart.[1] It achieves this by inducing the formation of a stable ternary complex between the mutant EGFR and the E3 ligase.[2] This guide will compare this compound with other prominent EGFR L858R degraders, focusing on their degradation efficiency, cellular potency, and selectivity.
Performance Data of EGFR L858R Degraders
The following tables summarize the key performance metrics for this compound and other EGFR L858R degraders based on available preclinical data.
Table 1: Degradation Potency (DC50) of EGFR L858R Degraders
| Degrader | E3 Ligase Recruited | Cell Line | EGFR Mutation | DC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | L858R | - | [1] |
| Gefitinib-based PROTAC 3 | VHL | H3255 | L858R | 22.3 | [2][3] |
| MS39 | VHL | H3255 | L858R | 3.3 | [4][5] |
| MS154 | Cereblon (CRBN) | H3255 | L858R | 25 | [4][6] |
| Compound 14 | Cereblon (CRBN) | Ba/F3 | L858R | 20.57 | [6][7][8] |
| PROTAC 20 | Cereblon (CRBN) | H1975 | L858R/T790M | 13.2 | [9] |
| PROTAC 8 | Not Specified | H1975 | L858R/T790M | 5.9 | [9] |
| HJM-561 | Cereblon (CRBN) | Not Specified | L858R/T790M/C797S | 5.8 | [10] |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity (IC50/GI50) of EGFR L858R Degraders
| Degrader | Cell Line | EGFR Mutation | IC50/GI50 (nM) | Reference |
| This compound | HCC-827 | Del19 | 870 (GI50) | [1] |
| Compound 13b | NCI-H1975 | L858R/T790M | 46.82 (IC50) | [4][11] |
| Compound 14 | HCC-827 | Del19 | 4.91 (IC50, 96h) | [6][7][8] |
| PROTAC 24 | H1975 | L858R/T790M/C797S | 10.3 (IC50) | [9] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these degraders, the following diagrams illustrate the EGFR signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
Below are representative protocols for the key experiments cited in this guide. These are generalized methodologies and may require optimization for specific degraders and cell lines.
1. Cell Culture and Degrader Treatment
-
Cell Lines: Human NSCLC cell lines harboring the EGFR L858R mutation (e.g., NCI-H3255) and/or other mutations (e.g., NCI-H1975 for L858R/T790M) are commonly used. Cell lines expressing wild-type EGFR (e.g., A549) serve as controls for selectivity.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Degrader Preparation: Degrader compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions (e.g., 10 mM) and stored at -80°C. Serial dilutions are made in culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid toxicity.
-
Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentrations of the degrader or vehicle control (DMSO). Treatment duration can vary from a few hours to several days depending on the assay.
2. Western Blotting for EGFR Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies against total EGFR, phospho-EGFR (e.g., p-EGFR Tyr1068), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software. The level of EGFR degradation is calculated relative to the vehicle-treated control after normalization to the loading control. The DC50 value is determined by plotting the percentage of remaining EGFR against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
3. Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with serial dilutions of the degrader for a specified period (e.g., 72 or 96 hours).
-
MTS/MTT Reagent Addition: After the treatment period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm (for MTS) or after solubilizing the formazan (B1609692) crystals with DMSO at 570 nm (for MTT) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 or GI50 value is determined by plotting the percentage of cell viability against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
Conclusion
This compound and other PROTACs represent a powerful and innovative approach to target the EGFR L858R mutation in NSCLC. The data presented in this guide highlight the varying potencies and selectivities of different degraders, influenced by factors such as the recruited E3 ligase and the chemical structure of the molecule. While direct comparative studies are limited, the available data suggest that several compounds, including this compound, MS39, and others, demonstrate high potency in degrading mutant EGFR and inhibiting cancer cell proliferation. The continued development and optimization of these degraders hold significant promise for overcoming TKI resistance and improving patient outcomes. The experimental protocols provided herein offer a foundation for researchers to further evaluate and compare the efficacy of these and novel EGFR-targeting PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MS9427: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for a compound identified as "MS9427" is not publicly available, this guide provides a comprehensive framework for the safe handling and disposal of laboratory chemicals, emphasizing the procedural steps necessary to ensure safety and compliance. The absence of a specific SDS for "this compound" underscores the critical importance of obtaining this document from the manufacturer or supplier before handling or disposing of the substance. An SDS is the primary source of information regarding the chemical's properties, hazards, and required safety precautions.
General Principles of Laboratory Chemical Disposal
When the identity of a chemical is known but specific disposal instructions are not immediately available, or for general laboratory practice, the following principles should be applied. These are based on established safety protocols and regulatory guidelines for managing chemical waste.
Key Steps for Chemical Waste Management:
-
Identification and Characterization: The first and most crucial step is to accurately identify the chemical and its hazardous properties. This information is found in the manufacturer's SDS. Key sections to consult are "Hazards Identification," "Composition/Information on Ingredients," and "Ecological Information."
-
Segregation of Waste: Chemical waste must be segregated based on its hazard class. For example, flammable solids, organic solvents, corrosive materials, and reactive chemicals should all be collected in separate, clearly labeled containers. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.
-
Proper Labeling and Storage: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[1] Containers should be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[2] Store waste in a designated, well-ventilated area away from heat, sparks, or open flames.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. This typically includes safety glasses or goggles, a face shield, gloves appropriate for the chemical being handled, and a lab coat.[4]
-
Arranging for Disposal: Hazardous waste must be disposed of through a licensed and approved vendor.[5] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.[6] Follow their specific guidelines for requesting a waste pickup.
Information to Extract from a Safety Data Sheet for Disposal
Once the SDS for this compound is obtained, it is essential to extract key quantitative and procedural data to inform your disposal plan. The following table outlines the critical information to look for and where it is typically found within an SDS.
| Data Point | Typical SDS Section(s) | Importance for Disposal |
| Physical State | 9: Physical and Chemical Properties | Determines the type of container needed (e.g., for solids, liquids, or gases). |
| pH | 9: Physical and Chemical Properties | Indicates corrosivity. Highly acidic or basic waste may require neutralization or special containers. |
| Flash Point | 9: Physical and Chemical Properties | Indicates flammability. Low flash point chemicals are highly flammable and require storage away from ignition sources.[3] |
| Reactivity/Incompatibility | 10: Stability and Reactivity | Lists materials to avoid mixing with the chemical to prevent dangerous reactions.[3][7] This is critical for waste segregation. |
| Toxicity Data (e.g., LD50) | 11: Toxicological Information | Informs the level of hazard and the necessary precautions for handling. Highly toxic "P-listed" wastes have stringent disposal regulations.[7] |
| Environmental Hazards | 12: Ecological Information | Determines if the chemical is toxic to aquatic life or has other environmental effects, which may dictate specific disposal methods.[3] |
| Disposal Considerations | 13: Disposal Considerations | Provides specific guidance from the manufacturer on appropriate disposal methods and regulatory requirements. |
| Personal Protective Equipment | 8: Exposure Controls/Personal Protection | Specifies the necessary PPE to be worn when handling the chemical and its waste.[4] |
Experimental Protocols for Waste Characterization
In the rare event that an SDS is unobtainable and the chemical's properties are unknown, the substance must be treated as a hazardous unknown. Your institution's EHS department must be contacted for guidance. They may need to perform analytical tests to characterize the waste before it can be safely disposed of. Under no circumstances should an unknown chemical be disposed of down the drain or in regular trash.
A general workflow for handling and disposing of a laboratory chemical is illustrated in the diagram below. This logical flow emphasizes the decision-making process based on the availability of safety information.
Caption: Workflow for the safe disposal of laboratory chemicals.
References
- 1. Guidance for Specific Types of Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. 75-10-1005. Management standards -- procedures for storage, transportation, treatment, and disposal, MCA [archive.legmt.gov]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. Regulated Medical Waste Management | Icahn School of Medicine [icahn.mssm.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. msdsdigital.com [msdsdigital.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
